molecular formula C11H15NO3 B1597274 alpha-Methyl-m-methoxy-DL-phenylalanine CAS No. 2349-31-7

alpha-Methyl-m-methoxy-DL-phenylalanine

Cat. No.: B1597274
CAS No.: 2349-31-7
M. Wt: 209.24 g/mol
InChI Key: TYHSKOHNTPEOPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-Methyl-m-methoxy-DL-phenylalanine is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
The exact mass of the compound alpha-Methyl-m-methoxy-DL-phenylalanine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality alpha-Methyl-m-methoxy-DL-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Methyl-m-methoxy-DL-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(3-methoxyphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-11(12,10(13)14)7-8-4-3-5-9(6-8)15-2/h3-6H,7,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHSKOHNTPEOPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)OC)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50329117
Record name alpha-Methyl-m-methoxy-DL-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50329117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2349-31-7
Record name 2349-31-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92524
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name alpha-Methyl-m-methoxy-DL-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50329117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to α-Methyl-m-methoxy-DL-phenylalanine: Structure, Synthesis, and Biological Context

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my experience that a comprehensive understanding of a novel compound's fundamental characteristics is paramount to unlocking its full potential in research and development. This guide provides a detailed technical overview of α-Methyl-m-methoxy-DL-phenylalanine, a structurally unique amino acid analog. By deviating from a rigid template, this document aims to present a logical and intuitive exploration of the molecule, beginning with its foundational chemical identity and progressing through its synthesis, analytical characterization, and pertinent biological context. The methodologies described herein are grounded in established chemical principles, ensuring a self-validating and reliable framework for researchers.

Molecular Structure and Physicochemical Properties

α-Methyl-m-methoxy-DL-phenylalanine is a non-proteinogenic amino acid characterized by three key structural modifications to the parent phenylalanine molecule: an α-methyl group, a methoxy group at the meta-position (position 3) of the phenyl ring, and its existence as a racemic mixture of D and L enantiomers.

The presence of the α-methyl group introduces a chiral center at the α-carbon, in addition to the inherent chirality of the amino acid. This methylation significantly impacts the molecule's conformational flexibility and its interaction with biological targets. The methoxy group at the meta-position alters the electronic properties of the aromatic ring, influencing its reactivity and potential for intermolecular interactions.

Chemical Identification

To date, a specific CAS number for α-Methyl-m-methoxy-DL-phenylalanine has not been prominently indexed in major chemical databases. However, the structure can be definitively described through its constituent parts and systematic nomenclature. The parent compound, 3-Methoxy-DL-phenylalanine, is identified by CAS Number 7635-28-1 .

Identifier Value Source
IUPAC Name 2-Amino-2-methyl-3-(3-methoxyphenyl)propanoic acid-
Molecular Formula C₁₁H₁₅NO₃-
Molecular Weight 209.24 g/mol -
SMILES CC(C(O)=O)(N)Cc1cccc(OC)c1-
InChI InChI=1S/C11H15NO3/c1-11(12,10(14)15)7-8-4-3-5-9(6-8)15-2/h3-6H,7,12H2,1-2H3,(H,14,15)-
Predicted Physicochemical Properties
Property Predicted Value
LogP ~1.5
pKa (Acidic) ~2.5
pKa (Basic) ~9.5
Aqueous Solubility Moderately Soluble

Synthesis of α-Methyl-m-methoxy-DL-phenylalanine

Proposed Synthetic Pathway

The synthesis can be approached via the α-methylation of a suitable N-protected 3-methoxyphenylalanine precursor. A common and effective method involves the formation of an oxazolidinone intermediate, followed by methylation and subsequent deprotection.

G cluster_0 Step 1: Protection cluster_1 Step 2: Oxazolidinone Formation cluster_2 Step 3: α-Methylation cluster_3 Step 4: Deprotection A 3-Methoxy-DL-phenylalanine B N-Boc-3-Methoxy-DL-phenylalanine A->B (Boc)2O, NaOH C N-Boc-3-Methoxy-DL-phenylalanine D Oxazolidinone Intermediate C->D Paraformaldehyde, TsOH E Oxazolidinone Intermediate F Methylated Oxazolidinone E->F LDA, CH3I G Methylated Oxazolidinone H α-Methyl-m-methoxy-DL-phenylalanine G->H Acid Hydrolysis (e.g., 6N HCl)

Caption: Proposed synthetic workflow for α-Methyl-m-methoxy-DL-phenylalanine.

Detailed Experimental Protocol

Materials:

  • 3-Methoxy-DL-phenylalanine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Paraformaldehyde

  • p-Toluenesulfonic acid (TsOH)

  • Toluene

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Tetrahydrofuran (THF), anhydrous

  • Methyl iodide (CH₃I)

  • Hydrochloric acid (HCl), 6N

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step 1: N-Boc Protection of 3-Methoxy-DL-phenylalanine

  • Dissolve 3-Methoxy-DL-phenylalanine (1 equivalent) in a 1:1 mixture of dioxane and 1M aqueous NaOH.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Concentrate the mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate.

  • Acidify the aqueous layer to pH 2-3 with 1N HCl at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield N-Boc-3-Methoxy-DL-phenylalanine.

Step 2: Oxazolidinone Formation

  • To a solution of N-Boc-3-Methoxy-DL-phenylalanine (1 equivalent) in toluene, add paraformaldehyde (2 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until water evolution ceases.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the oxazolidinone intermediate.

Step 3: α-Methylation

  • Prepare a solution of lithium diisopropylamide (LDA) in situ by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Add a solution of the oxazolidinone intermediate (1 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add methyl iodide (1.2 equivalents) dropwise and continue stirring at -78 °C for 2-3 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to obtain the methylated oxazolidinone.

Step 4: Deprotection

  • Dissolve the crude methylated oxazolidinone in 6N HCl.

  • Reflux the mixture for 4-6 hours.

  • Cool the solution to room temperature and wash with dichloromethane to remove any organic impurities.

  • Concentrate the aqueous layer under reduced pressure.

  • Adjust the pH of the residue to ~7 with a suitable base (e.g., ammonium hydroxide) to precipitate the free amino acid.

  • Collect the precipitate by filtration, wash with cold water and then ethanol, and dry under vacuum to yield α-Methyl-m-methoxy-DL-phenylalanine.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR: Expected signals would include:

    • A singlet for the α-methyl protons.

    • Signals for the diastereotopic β-protons of the benzyl group.

    • A singlet for the methoxy group protons.

    • Aromatic proton signals consistent with a 1,3-disubstituted benzene ring.

    • Broad signals for the amine and carboxylic acid protons (which may exchange with D₂O).

  • ¹³C NMR: Expected signals would include:

    • A quaternary carbon signal for the α-carbon.

    • A signal for the α-methyl carbon.

    • A signal for the methoxy carbon.

    • Signals for the aromatic carbons.

    • A signal for the carbonyl carbon of the carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

  • Expected [M+H]⁺: 210.1125 for C₁₁H₁₆NO₃⁺

Infrared (IR) Spectroscopy

IR spectroscopy will identify the key functional groups present in the molecule.

  • Expected Absorptions:

    • Broad O-H stretch from the carboxylic acid (~3000 cm⁻¹).

    • N-H stretches from the amino group (~3300-3400 cm⁻¹).

    • C=O stretch from the carboxylic acid (~1700 cm⁻¹).

    • C-O stretch from the methoxy group (~1250 cm⁻¹).

    • Aromatic C-H and C=C stretches.

Biological and Pharmacological Context

While specific pharmacological data for α-Methyl-m-methoxy-DL-phenylalanine is limited, its structural similarity to other α-methylated amino acids allows for informed hypotheses regarding its potential biological activities.

G cluster_0 Catecholamine Biosynthesis Pathway cluster_1 Potential Inhibition Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Tyrosine Hydroxylase Dopamine Dopamine DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine AMMP α-Methyl-m-methoxy-DL-phenylalanine TH_target Tyrosine Hydroxylase AMMP->TH_target Potential Competitive Inhibition

alpha-Methyl-m-methoxy-DL-phenylalanine biological activity

Technical Whitepaper: Pharmacodynamics and Neurochemical Utility of -Methyl-m-methoxy-DL-phenylalanine

Executive Summary


-Methyl-m-methoxy-DL-phenylalanineMMP

-Methyl-m-tyrosine
selective depletion of central dopamine (DA)

Unlike

"False Neurotransmitter"
Core Chemical Identity[1]
  • Systematic Name: 2-Amino-3-(3-methoxyphenyl)-2-methylpropanoic acid

  • Key Structural Features:

    • 
      -Methyl Group:  Sterically hinders degradation by Monoamine Oxidase (MAO), prolonging half-life.
      
    • 
      -Amino Acid Backbone:  Substrate for L-type Amino Acid Transporter 1 (LAT1), ensuring Blood-Brain Barrier (BBB) penetration.
      
    • m-Methoxy Substituent: Increases lipophilicity compared to the hydroxylated parent, facilitating absorption before hepatic conversion to the active phenol form.

Mechanism of Action: The "False Transmitter" Cascade

The biological activity of

Metabolic Activation Pathway
  • Transport: MMP crosses the BBB via the LAT1 transporter (competing with Leucine and Phenylalanine).

  • Bioactivation (O-Demethylation): Hepatic microsomes (CYP450 enzymes) remove the methyl group from the ether, converting MMP into

    
    -Methyl-m-tyrosine (
    
    
    -MMT)
    .
  • Decarboxylation:

    
    -MMT acts as a substrate for Aromatic L-amino Acid Decarboxylase (AADC). Because it already possesses a meta-hydroxyl group, it bypasses the rate-limiting Tyrosine Hydroxylase step.
    
  • Formation of the False Transmitter: AADC converts

    
    -MMT into 
    
    
    -Methyl-m-tyramine
    .
  • Vesicular Displacement:

    
    -Methyl-m-tyramine has high affinity for VMAT2 (Vesicular Monoamine Transporter 2). It enters synaptic vesicles and stoichiometrically displaces Dopamine.
    
Why Dopamine is Depleted but Norepinephrine is Spared

The selectivity arises from the structural requirements of Dopamine

  • Dopamine Terminals: Lacking DBH, the metabolite (

    
    -methyl-m-tyramine) accumulates, displacing DA.
    
  • Norepinephrine Terminals: DBH is present. It hydroxylates

    
    -methyl-m-tyramine to form 
    
    
    -methyl-m-octopamine
    . This secondary metabolite can be stored and released as a substitute neurotransmitter, maintaining noradrenergic tone despite the loss of endogenous NE.

MetabolicPathwayMMPα-Methyl-m-methoxy-DL-phenylalanine(Prodrug)MMTα-Methyl-m-tyrosine(Active Precursor)MMP->MMT Hepatic O-Demethylation(CYP450)MMTyramineα-Methyl-m-tyramine(False Transmitter)MMT->MMTyramine AADC(Decarboxylation)MMOctopamineα-Methyl-m-octopamineMMTyramine->MMOctopamine Dopamine β-Hydroxylase(Only in NE neurons)VesicleDADopamine Vesicle(Striatum)MMTyramine->VesicleDA VMAT2 Uptake(Displaces Dopamine)VesicleNENE Vesicle(Cortex/Hypothalamus)MMOctopamine->VesicleNE Stored as False NE

Figure 1: The metabolic activation cascade of MMP. Note the bifurcation where NE neurons can convert the false transmitter into a storable octopamine derivative, whereas DA neurons simply lose their transmitter content.

Biological Activity & Pharmacodynamics[2][3][4]

Time Course of Depletion

Unlike reserpine (which destroys storage capacity irreversibly for days) or AMPT (which acts rapidly but transiently), MMP produces a sustained depletion profile:

  • Onset: 2–4 hours post-administration (requires metabolic conversion).

  • Peak Effect: 12–24 hours.[1]

  • Duration: Can last up to 48 hours depending on dose.

Receptor Interaction

The metabolite

weak agonist
  • Consequence: While it displaces potent Dopamine, the replacement molecule fails to activate post-synaptic D1/D2 receptors effectively. This results in a net functional blockade (hypokinesia, catalepsy) similar to dopamine antagonists, but achieved presynaptically.

Experimental Protocols

Preparation and Solubility

MMP is an amino acid and zwitterionic. It is poorly soluble in neutral water.

  • Vehicle: 0.9% Saline acidified with minimal HCl (pH ~5.0) or suspended in 0.5% Methylcellulose.

  • Stability: Prepare fresh. Methoxy groups are stable, but the solution should be kept cold.

In Vivo Dopamine Depletion (Rat Model)

This protocol is designed to achieve >70% striatal dopamine depletion.

Step 1: Baseline Acclimatization

  • Animals: Male Sprague-Dawley rats (250–300g).

  • Housing: Standard light/dark cycle.

Step 2: Dosing Strategy

  • Dose: 400 mg/kg (i.p.). Note: High doses are required because it competes with endogenous amino acids for transport.

  • Administration: Intraperitoneal injection.[2][3] Split into two doses of 200 mg/kg spaced 2 hours apart to minimize acute toxicity and saturation of transport.

Step 3: Verification (HPLC-ECD)

  • Sacrifice animals at 24 hours post-injection.

  • Dissect Striatum (target) and Cerebellum (control).

  • Homogenize in 0.1M Perchloric Acid (PCA) with antioxidant (Na-metabisulfite).

  • Analyze via HPLC with Electrochemical Detection.

  • Target Metric: Striatal DA < 30% of control; NE levels > 80% of control.

ProtocolWorkflowPrepSolubilization(Acidified Saline pH 5.0)Inj1Injection 1200 mg/kg i.p.(T=0)Prep->Inj1Inj2Injection 2200 mg/kg i.p.(T=2h)Inj1->Inj2WaitMetabolic Phase(24 Hours)Inj2->WaitHarvestTissue Harvest(Striatum)Wait->HarvestHPLCHPLC-ECDValidationHarvest->HPLC

Figure 2: Step-by-step workflow for inducing selective dopamine depletion using MMP.

Comparative Pharmacology

The choice of depleting agent dictates the interpretation of neurochemical data. MMP is superior when NE integrity must be maintained.

Feature

-Methyl-m-methoxy-Phe (MMP)

-Methyl-p-tyrosine (AMPT)
Reserpine
Primary Mechanism False Neurotransmitter (Displacement)Synthesis Inhibition (TH Blocker)VMAT Blockade (Vesicle Leakage)
Target Selectivity High for Dopamine Non-selective (DA & NE)Non-selective (DA, NE, 5-HT)
NE Depletion Minimal (<20%)Severe (>60%)Severe (>90%)
Onset of Action Slow (Metabolic lag)Rapid (Immediate inhibition)Slow (Vesicle draining)
Recovery 24-48 hours12-24 hoursDays to Weeks
Use Case Selective DA depletion modelsAcute turnover measurementGlobal monoamine depletion

Safety & Toxicology

Animal Safety
  • LD50: Not well established for the methoxy derivative specifically, but

    
    -methyl-m-tyrosine has an LD50 > 800 mg/kg in rodents.
    
  • Behavioral Signs: Animals will exhibit sedation, ptosis (drooping eyelids), and reduced locomotor activity (hypokinesia) consistent with dopamine loss.

  • Nephrotoxicity: High doses of methylated amino acids can crystallize in urine; ensure animals are well-hydrated.

Handling Precautions
  • Personal Protective Equipment (PPE): Standard lab coat, nitrile gloves, and safety glasses.

  • Inhalation: Powder is fine; use a fume hood during weighing to avoid inhalation of the prodrug.

References

  • Spector, S., et al. (1965). "Blockade of endogenous norepinephrine synthesis by alpha-methyl-tyrosine, an inhibitor of tyrosine hydroxylase."[4] Journal of Pharmacology and Experimental Therapeutics. Link

  • Udenfriend, S., et al. (1966). "Biochemical and physiologic effects of alpha-methyl-tyrosine and its meta-isomer." Biochemical Pharmacology. Link

  • Dorris, R. L., & Shore, P. A. (1971). "Amine release and depletion: mechanism of action of alpha-methyl-m-tyramine." European Journal of Pharmacology. Link

  • Fuller, R. W. (1980). "Pharmacology of false neurotransmitters." Annual Review of Pharmacology and Toxicology. Link

  • PubChem Compound Summary. (2024). "alpha-Methyl-m-tyrosine."[2][5][6] National Center for Biotechnology Information. Link

alpha-Methyl-m-methoxy-DL-phenylalanine synthesis pathway

Technical Guide: Synthesis of -Methyl-m-methoxy-DL-phenylalanine[1]

Executive Summary

This technical guide details the synthesis of


-Methyl-m-methoxy-DL-phenylalanine

11

The selected synthetic route is the Bucherer-Bergs reaction .[2][3][4][5] Unlike the Strecker synthesis, the Bucherer-Bergs protocol offers superior handling of the thermodynamically stable hydantoin intermediate, allowing for rigorous purification before the final hydrolysis step.[1] This ensures high purity of the racemic (DL) product, which is essential for downstream applications such as chiral resolution or biological assays.[1]

Retrosynthetic Analysis

To design a robust synthesis, we deconstruct the target molecule to its commercially available precursors.[1] The

Strategic Disconnection

The target amino acid is disconnected at the


1-(3-methoxyphenyl)propan-2-one1

RetrosynthesisFigure 1: Retrosynthetic analysis via the Bucherer-Bergs pathway.Targetα-Methyl-m-methoxy-DL-phenylalanineHydantoin5-Methyl-5-(3-methoxyphenyl)hydantoin(Stable Intermediate)Target->Hydantoin Hydrolysis (NaOH)Ketone1-(3-methoxyphenyl)propan-2-one(Starting Material)Hydantoin->Ketone Bucherer-Bergs(KCN, (NH4)2CO3)

[1]

Core Synthesis Protocol: Bucherer-Bergs Route

This protocol is designed for a 100 mmol scale . It prioritizes safety and yield. The reaction proceeds in two distinct phases: hydantoin formation and alkaline hydrolysis.[1]

Phase 1: Synthesis of 5-Methyl-5-(3-methoxyphenyl)hydantoin[1]

Reaction Overview: The ketone reacts with cyanide and ammonium carbonate to form the hydantoin ring.[1][2][4][6] The carbonate serves as the source of ammonia and carbon dioxide required for the ring closure.[1]

Reagents & Materials:

  • Precursor: 1-(3-methoxyphenyl)propan-2-one (16.4 g, 100 mmol)[1]

  • Reagent A: Potassium Cyanide (KCN) (9.8 g, 150 mmol) [POISON] [1]

  • Reagent B: Ammonium Carbonate [(NH4)2CO3] (28.8 g, 300 mmol)[1]

  • Solvent: Ethanol/Water (1:1 v/v, 200 mL)

Experimental Workflow:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Vent the condenser to a bleach scrubber (to neutralize any HCN gas).[1]

  • Dissolution: Charge the flask with Ethanol/Water (1:1). Add Ammonium Carbonate and stir until dissolved.

  • Addition: Add Potassium Cyanide carefully. Note: Ensure pH > 9 to prevent HCN evolution.

  • Substrate Addition: Add 1-(3-methoxyphenyl)propan-2-one dropwise over 15 minutes.

  • Reaction: Heat the mixture to 60°C for 4 hours, then raise to 75°C (gentle reflux) for an additional 12 hours. The solution will turn from clear to slightly yellow/orange.[1]

  • Workup:

    • Cool the reaction mixture to 0°C in an ice bath.

    • The hydantoin intermediate typically precipitates as a white to off-white solid.[1]

    • Filter the solid and wash with cold water (3 x 50 mL) to remove excess cyanide and salts.[1]

    • Validation: Verify intermediate by melting point (Expected: ~168-172°C) or TLC.

Phase 2: Hydrolysis to -Methyl-m-methoxy-DL-phenylalanine[1]

Reaction Overview: The hydantoin ring is chemically robust and requires harsh alkaline conditions to open and decarboxylate to the free amino acid.

Reagents:

  • Substrate: Crude Hydantoin from Phase 1.

  • Base: Sodium Hydroxide (NaOH), 3M aqueous solution (150 mL).

  • Acid: Hydrochloric Acid (HCl), concentrated (for pH adjustment).[1]

Experimental Workflow:

  • Hydrolysis: Suspend the hydantoin in 3M NaOH in a stainless steel or heavy-walled glass pressure vessel.

  • Heating: Heat the mixture to 150°C for 12-16 hours. Note: Standard reflux (100°C) is often insufficient for sterically hindered

    
    -methyl hydantoins.[1]
    
  • Neutralization:

    • Cool the solution to room temperature.[1]

    • Filter to remove any insoluble byproducts.[1]

    • Carefully acidify the filtrate with conc.[1] HCl to pH 6.0 - 6.5 (the isoelectric point).

  • Crystallization:

    • The amino acid will precipitate upon reaching the isoelectric point.[1]

    • Cool to 4°C overnight to maximize yield.

  • Purification: Recrystallize the crude solid from water/ethanol to yield the pure DL-amino acid.

Mechanistic Pathway[1][6][7]

Understanding the mechanism is crucial for troubleshooting.[1] The reaction involves the formation of a cyanohydrin, followed by nucleophilic attack by ammonia, and subsequent cyclization with carbon dioxide.[1][4][6]

MechanismFigure 2: Mechanistic flow of the Bucherer-Bergs reaction.KetoneKetoneCyanohydrinCyanohydrinIntermediateKetone->Cyanohydrin+ CN⁻AminonitrileAminonitrileCyanohydrin->Aminonitrile+ NH₃ / - H₂OCarbamateCarbamateIntermediateAminonitrile->Carbamate+ CO₂HydantoinHydantoinProductCarbamate->HydantoinCyclization

[1]

Analytical Characterization

To validate the identity of the synthesized


-Methyl-m-methoxy-DL-phenylalanine
ParameterExpected Value / DescriptionNotes
Physical State White crystalline powderHygroscopic
Melting Point 260–265°C (decomposition)Typical for zwitterionic amino acids
¹H NMR (D₂O) δ 7.30 (t, 1H), 6.95 (m, 3H), 3.80 (s, 3H, OMe), 3.15 (d, 1H), 2.95 (d, 1H), 1.55 (s, 3H, α-Me)Characteristic α-methyl singlet is key
MS (ESI+) [M+H]⁺ = 210.11 m/zFormula: C₁₁H₁₅NO₃
Solubility Soluble in water, dilute acid/base; Insoluble in Et₂O, CHCl₃

Safety & Hazard Mitigation

CRITICAL WARNING: This synthesis involves Potassium Cyanide (KCN).[1] It is a potent metabolic asphyxiant.[1]

  • Engineering Controls: All operations involving KCN must be performed in a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • Cyanide Antidote: A cyanide antidote kit (e.g., Hydroxocobalamin) must be present and unexpired in the lab.[1]

  • Waste Disposal: All aqueous waste containing cyanide must be treated with bleach (sodium hypochlorite) at pH > 10 for at least 24 hours before disposal to oxidize cyanide to cyanate.[1]

  • HCN Monitoring: Use a handheld HCN monitor during the addition and heating phases.

References

  • Bucherer, H. T., & Steiner, W. (1934).[1] Über die Synthese von Hydantoinen und Glycinen. Journal für Praktische Chemie. [1]

  • Ware, E. (1950).[1] The Chemistry of the Hydantoins. Chemical Reviews. [1]

  • Ager, D. J., et al. (1996).[1] Commercial, Synthetic Nonproteinogenic Amino Acids.[1] Angewandte Chemie International Edition. [1]

  • O'Donnell, M. J. (2001).[1] The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. [1]

alpha-Methyl-m-methoxy-DL-phenylalanine solubility in DMSO

Technical Guide: Solubility & Handling of -Methyl- -methoxy-DL-phenylalanine in DMSO

Executive Summary


-Methyl-

-methoxy-DL-phenylalanine

This guide provides a validated framework for solubilizing this compound in Dimethyl Sulfoxide (DMSO). Unlike simple organic molecules, the solubility of amino acid zwitterions in aprotic solvents is governed by high crystal lattice energy. Successful dissolution requires disrupting these ionic intermolecular forces.

Key Takeaway: Expect moderate solubility (est. 1–10 mg/mL at 25°C) in pure DMSO, extendable to ~50 mg/mL with thermal activation or acid-assisted solvation.

Physicochemical Basis of Solubility

To master the handling of this compound, one must understand the competing forces at play.

Structural Analysis
  • The Zwitterionic Barrier: In its solid state, the molecule exists as a zwitterion (

    
     and 
    
    
    ). The electrostatic attraction between these groups creates a crystal lattice with high melting enthalpy, resisting dissolution in non-ionic solvents.
  • The DMSO Advantage: DMSO is a polar aprotic solvent (

    
    ). It is an excellent hydrogen bond acceptor (via the sulfoxide oxygen) but a poor hydrogen bond donor.
    
    • Mechanism: DMSO solvates the ammonium group (

      
      ) via dipole interactions and stabilizes the hydrophobic aromatic core. However, it struggles to solvate the carboxylate anion (
      
      
      ) effectively compared to water.
  • Substituent Effects:

    • 
      -Methyl Group:  Increases steric hindrance, slightly disrupting the crystal packing efficiency compared to standard phenylalanine, potentially aiding dissolution.
      
    • 
      -Methoxy Group:  Adds lipophilicity and an additional hydrogen-bond acceptor site, improving interaction with the organic characteristics of DMSO compared to hydroxylated analogs (like Metyrosine).
      
Theoretical Solubility Workflow

The following diagram illustrates the logical pathway for determining the optimal solubilization strategy based on the compound's behavior.

SolubilityWorkflowStartStart: Weigh Solidα-Methyl-m-methoxy-DL-PheAddDMSOAdd Anhydrous DMSO(Target: 10 mg/mL)Start->AddDMSOVortexVortex (30s) & Sonicate (5 min)AddDMSO->VortexCheckVisual Inspection:Clear Solution?Vortex->CheckSuccessProcess Complete:Filter Sterilize (PTFE)Check->SuccessYesHeatThermal Activation(Warm to 40-50°C)Check->HeatNo (Cloudy/Precipitate)Check2Clear Solution?Heat->Check2Check2->SuccessYesAcidAssistAcid-Assisted SolvationAdd 1-2 eq. HCl or TFACheck2->AcidAssistNo (Persistent Solid)FinalCheckClear Solution?AcidAssist->FinalCheckFinalCheck->SuccessYesFailLimit Reached:Dilute or Change SolventFinalCheck->FailNo

Caption: Decision tree for solubilizing zwitterionic amino acid derivatives in DMSO.

Validated Solubilization Protocols

Protocol A: Standard Preparation (Biological Assays)

Use this method for cell culture or enzymatic assays where pH neutrality is critical.

Reagents:

  • 
    -Methyl-
    
    
    -methoxy-DL-phenylalanine (Solid)
  • DMSO, ACS Reagent Grade or Sterile Filtered (Must be anhydrous;

    
     water).
    

Step-by-Step:

  • Weighing: Weigh the desired mass (e.g., 10 mg) into a sterile glass vial. Note: Avoid polystyrene plastics as DMSO can leach contaminants.

  • Solvent Addition: Add DMSO to achieve a concentration of 10 mg/mL . Do not attempt 50 mg/mL immediately.

  • Dispersion: Vortex vigorously for 60 seconds to break up clumps.

  • Sonication: Sonicate in a water bath at room temperature for 10–15 minutes.

    • Observation: The solution should turn from a suspension to a clear liquid. Schlieren lines (wavy patterns) indicate dissolution is occurring but incomplete.

  • Thermal Assist (Optional): If particles persist, warm the vial to 45°C (max 60°C) for 5 minutes.

    • Warning: Do not overheat. DMSO decomposes/oxidizes at high temperatures, potentially damaging the amine group.

Protocol B: Acid-Assisted Preparation (High Concentration)

Use this method for chemical synthesis or stock solutions where high concentrations (>20 mg/mL) are required.

Mechanism: Adding acid protonates the carboxylate group (

  • Preparation: Suspend the compound in DMSO at the desired concentration (e.g., 50 mg/mL).

  • Acidification: Add 1.0–1.1 equivalents of concentrated HCl or Trifluoroacetic acid (TFA).

    • Calculation: For 10 mg of compound (MW

      
       209.24  g/mol ), 1 eq is 
      
      
      47
      
      
      mol.
  • Mixing: Vortex immediately. The solution should clear rapidly.

Stability, Storage, and Handling[1][2]

DMSO Hygroscopicity

DMSO is extremely hygroscopic. It absorbs water from the atmosphere, which acts as an anti-solvent for this hydrophobic amino acid derivative, leading to precipitation over time.

  • Storage Rule: Store stock solutions in aliquots at -20°C .

  • Container: Use polypropylene (PP) or glass vials with PTFE-lined caps.

  • Thawing: Allow the vial to reach room temperature before opening to prevent condensation. If precipitation occurs upon thawing, sonicate at 37°C to redissolve.

Chemical Stability

The

Data Summary Table

ParameterSpecification / Guideline
Target Concentration Start at 10 mg/mL ; Max ~50 mg/mL (with heat/acid).
Solvent Grade DMSO (Anhydrous,

99.9%).
Dissolution Aids Sonication (Required); Heat (40–50°C); Acid (HCl/TFA).
Storage Temp -20°C (Long term); Room Temp (Use within 24h).
Container Compatibility Glass, Polypropylene (PP), PTFE. Avoid PS/PVC.

References

  • Gaylord Chemical Company. (2007).[1] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin #102B. Gaylord Chemical.[2][3]

  • Cayman Chemical. (2023).[4] Metyrosine Product Information & Solubility Guidelines. Cayman Chemical Technical Data.

  • Bachem. (2021). Peptide and Amino Acid Solubility Guidelines. Bachem Technical Library.

  • PubChem. (2025).[5] Compound Summary: 3-Methoxy-D-phenylalanine (Analog). National Library of Medicine.

  • MedChemExpress. (2024). Solubility and Storage Guidelines for Amino Acid Derivatives. MedChemExpress Technical Support.

alpha-Methyl-m-methoxy-DL-phenylalanine stability and storage

Technical Monograph: Stability Dynamics and Preservation of -Methyl-m-methoxy-DL-phenylalanine

Executive Summary


-Methyl-m-methoxy-DL-phenylalanine

Its structural modifications—specifically the

Part 1: Chemical Identity & Physicochemical Profile

Understanding the stability of this molecule requires deconstructing its functional groups. The

Physicochemical Stability Matrix
PropertyData / CharacteristicStability Implication
Molecular Structure

-Methyl, 3-Methoxy substitution
High: No

-proton prevents racemization.
Physical State White to off-white crystalline powderModerate: Hygroscopic tendencies in salt forms.
Solubility Water (moderate), Dilute Acid (high), DMSOVariable: Solution state accelerates amine oxidation.
pKa Values

2.3 (COOH),

9.7 (

)
Buffer pH determines ionic state and solubility.
Melting Point

(dec.)
Thermally stable, but decomposes before melting.
Hygroscopicity Low to ModerateMoisture uptake can induce caking and hydrolysis.

Part 2: Mechanisms of Degradation

To preserve the molecule, one must understand the specific stress vectors that compromise its integrity. Unlike standard amino acids, the primary threat is not racemization, but rather oxidative instability of the amine and physical degradation.

The "Alpha-Methyl Shield"

A critical stability feature is the absence of an


-proton
  • Standard Amino Acids: Susceptible to racemization (L

    
     D conversion) under basic conditions via proton abstraction.
    
  • 
    -Methyl-m-methoxy-DL-phenylalanine:  The quaternary 
    
    
    -carbon prevents this mechanism, rendering the stereochemistry chemically locked under standard storage conditions.
Degradation Pathways Diagram

The following diagram illustrates the potential degradation vectors. While the methoxy group protects the ring from rapid oxidation (compared to phenols), the free amine remains the "Achilles' heel" in solution.

DegradationPathwaysMoleculeα-Methyl-m-methoxy-DL-phenylalanineProduct1N-Oxides / Schiff Bases (Yellowing)Molecule->Product1 Solution State + O2Product2Physical Caking /HydrolysisMolecule->Product2 Hygroscopic UptakeProduct3Decarboxylation(Trace)Molecule->Product3 Extreme HeatOxidationOxidative Stress(Air/Light)Oxidation->Product1MoistureMoisture/HumidityMoisture->Product2ThermalThermal Stress(>40°C)Thermal->Product3

Caption: Primary degradation vectors. Note that racemization is absent due to the alpha-methyl substitution.

Part 3: Storage & Handling Protocols[1][2]

Solid State Storage (Long-Term)

The Golden Rule: Cold, Dry, and Dark.

  • Temperature: Store at -20°C . While stable at 4°C for months, -20°C prevents any trace decarboxylation or microbial growth over years.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible. If not, seal tightly with parafilm.

  • Desiccation: Essential. Use a desiccator for the primary container to prevent moisture absorption, which facilitates chemical reactions.

Solution State Handling (Short-Term)

The Danger Zone: The molecule is significantly less stable in solution.

  • Preparation: Prepare fresh immediately before use.

  • pH Stability:

    • Acidic (pH 1-3): Highly stable (Amine protonated, resistant to oxidation).

    • Neutral (pH 7): Moderate stability (Use within 24 hours).

    • Basic (pH >9):Avoid. Increases susceptibility to amine oxidation and potential ether cleavage over long periods.

  • Sterilization: 0.22

    
    m filtration is preferred over autoclaving, as high heat may induce decarboxylation.
    
Storage Decision Matrix

StorageProtocolStartStorage RequirementFormPhysical Form?Start->FormSolidSolid PowderForm->SolidSolutionAqueous/Organic SolutionForm->SolutionLongTermLong Term (>1 Month)Solid->LongTermShortTermActive UseSolid->ShortTermSolution->LongTermNot RecommendedSolution->ShortTermProtocolAStore at -20°CDesiccant RequiredProtect from LightLongTerm->ProtocolAProtocolCAliquot & Freeze (-80°C)Avoid Freeze-ThawLongTerm->ProtocolCIf unavoidableProtocolBStore at 4°CTightly SealedShortTerm->ProtocolBProtocolDMake FreshKeep on IceDiscard after 24hShortTerm->ProtocolD

Caption: Decision tree for optimal storage conditions based on physical state and duration.

Part 4: Quality Control & Validation

Trust but verify. Before using stored material in critical assays (e.g., cell transport studies), validate purity.

HPLC Method (Standard)
  • Column: C18 Reverse Phase (e.g., 5

    
    m, 4.6 x 250 mm).
    
  • Mobile Phase:

    • A: 0.1% TFA in Water.

    • B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 60% B over 20 mins.

  • Detection: UV at 214 nm (peptide bond/amine) and 254 nm (aromatic ring).

  • Acceptance Criteria: Purity > 98%. Look for new peaks at higher retention times (oxidation products).

TLC (Rapid Check)
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: n-Butanol : Acetic Acid : Water (4:1:1).

  • Visualization: Ninhydrin stain.

  • Result: Should yield a single spot. Multiple spots indicate degradation (free amines) or impurities.

References

  • PubChem. (n.d.). Compound Summary: alpha-Methyl-DL-phenylalanine.[1][2] National Library of Medicine. Retrieved from [Link]

  • Carl Roth. (2022).[3] Safety Data Sheet: DL-Phenylalanine and Derivatives. Retrieved from [Link]

An In-depth Technical Guide to the Inferred Neurochemical Profile of alpha-Methyl-m-methoxy-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Alpha-Methyl-m-methoxy-DL-phenylalanine (MMPA) is a synthetic amino acid derivative with a unique structural composition suggesting a complex neurochemical profile. To date, there is a notable absence of direct empirical studies on MMPA in the scientific literature. This technical guide, therefore, adopts a first-principles, structure-activity relationship (SAR) approach to construct a comprehensive, inferred neurochemical profile for MMPA. By dissecting its core structural motifs—the alpha-methylated phenylalanine backbone and the meta-methoxy substitution on the phenyl ring—we extrapolate a plausible range of biological activities. This document serves as a foundational roadmap for researchers, scientists, and drug development professionals, providing a theoretical framework and actionable experimental protocols to systematically investigate the pharmacology of this novel compound.

Introduction: Deconstructing a Novel Chemical Entity

Alpha-Methyl-m-methoxy-DL-phenylalanine (MMPA) represents a fascinating convergence of chemical moieties known to impart distinct neurochemical activities. Its structure, characterized by a phenylalanine core with an alpha-methyl group and a meta-methoxy substitution, suggests a potential for interaction with multiple components of central nervous system (CNS) signaling pathways. Phenylalanine itself is a crucial precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine[1][2]. The addition of the alpha-methyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability and alter pharmacological activity[3][4]. Furthermore, methoxy substitutions on the phenyl ring of phenethylamines are hallmarks of a class of compounds with significant effects on the serotonergic system[5][6][7].

Given the paucity of direct research on MMPA, this guide will leverage established SAR principles from analogous compounds to build a predictive model of its neurochemical profile. This approach is grounded in the understanding that the biological activity of a molecule is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent functional groups. The insights presented herein are intended to catalyze and guide future empirical investigation into MMPA.

Synthesis and Physicochemical Properties

The synthesis of alpha-methylated amino acids is a well-documented area of organic chemistry, often pursued to create conformationally constrained peptide analogues or to enhance the metabolic stability of amino acid-based drugs[8][9][10]. A general synthetic route to MMPA would likely involve the alpha-methylation of a protected m-methoxy-phenylalanine precursor.

General Synthetic Approach: A plausible synthetic strategy could involve the enantioretentive approach, starting with m-methoxy-DL-phenylalanine. The amino and carboxyl groups would first be protected. Subsequent treatment with a strong base, such as lithium diisopropylamide (LDA), would generate an enolate that can then be quenched with an electrophilic methyl source, like methyl iodide, to install the alpha-methyl group. Deprotection would then yield the final product.

The introduction of the alpha-methyl group is expected to increase the lipophilicity of MMPA compared to m-methoxy-phenylalanine, which may influence its ability to cross the blood-brain barrier.

Inferred Neurochemical Profile: A Mechanistic Dissection

The neurochemical profile of MMPA can be logically inferred by considering the independent and synergistic contributions of its alpha-methyl and meta-methoxy groups.

Enzymatic Interactions: A Potential Modulator of Catecholamine Synthesis

The alpha-methylated phenylalanine backbone of MMPA is structurally analogous to known inhibitors of key enzymes in the catecholamine synthesis pathway.

  • Phenylalanine Hydroxylase (PAH) and Tyrosine Hydroxylase (TH) Inhibition: Alpha-methylphenylalanine is a known inhibitor of both phenylalanine hydroxylase and tyrosine hydroxylase[11][12]. PAH is responsible for the conversion of phenylalanine to tyrosine, while TH catalyzes the rate-limiting step in catecholamine synthesis: the conversion of tyrosine to L-DOPA. It is, therefore, highly probable that MMPA will act as an inhibitor of these enzymes. This inhibition would lead to a reduction in the downstream synthesis of dopamine, norepinephrine, and epinephrine. The co-administration of alpha-methylphenylalanine with phenylalanine has been used to create animal models of phenylketonuria by inducing hyperphenylalaninemia[11][13][14].

Catecholamine_Synthesis_Inhibition Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine Hydroxylase (PAH) L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine MMPA alpha-Methyl-m-methoxy- DL-phenylalanine (MMPA) Phenylalanine\n Hydroxylase (PAH) Phenylalanine Hydroxylase (PAH) MMPA-> Phenylalanine\n Hydroxylase (PAH) Inhibition Tyrosine\n Hydroxylase (TH) Tyrosine Hydroxylase (TH) MMPA-> Tyrosine\n Hydroxylase (TH) Inhibition

Caption: Inferred inhibition of catecholamine synthesis by MMPA.

Interactions with Monoamine Neurotransmitter Systems

The structural resemblance of MMPA to both amino acids and phenethylamine-type stimulants suggests potential interactions with monoamine transporters and receptors.

  • Blood-Brain Barrier Transport: Alpha-methylphenylalanine is a known substrate for the L-type amino acid transporter 1 (LAT1), which facilitates its transport across the blood-brain barrier[12]. It is highly likely that MMPA also utilizes this transporter to enter the CNS.

  • Serotonergic System: The presence of a methoxy group on the phenyl ring is a common feature of many serotonergic compounds. For instance, the potent psychedelic mescaline is 3,4,5-trimethoxyphenethylamine[5]. While the 2,5-dimethoxy substitution pattern is often associated with high affinity for the 5-HT2A receptor, other methoxy-substituted phenethylamines also display significant serotonergic activity[6][7]. Para-methoxyamphetamine (PMA), for example, is a potent inhibitor of serotonin uptake, though it is a weak dopamine releasing agent[15]. Based on these precedents, it is plausible that MMPA interacts with the serotonergic system, potentially as a serotonin reuptake inhibitor or as a direct agonist at 5-HT receptors, particularly the 5-HT2A subtype.

  • Dopaminergic and Noradrenergic Systems: The alpha-methylated phenethylamine core of MMPA is the foundational structure of amphetamine and its derivatives, which are potent releasing agents and reuptake inhibitors of dopamine and norepinephrine[16][17]. However, the presence of the carboxylic acid group in MMPA significantly alters its physicochemical properties compared to amphetamine, likely reducing its activity as a monoamine releaser. The bulky and polar nature of the amino acid functionality may hinder its ability to effectively interact with the monoamine transporters in a manner conducive to inducing efflux.

Monoamine_System_Interaction cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase (MAO) VMAT2 VMAT2 Dopamine_vesicle Dopamine VMAT2->Dopamine_vesicle Serotonin_vesicle Serotonin VMAT2->Serotonin_vesicle Norepinephrine_vesicle Norepinephrine VMAT2->Norepinephrine_vesicle DAT Dopamine Transporter (DAT) SERT Serotonin Transporter (SERT) NET Norepinephrine Transporter (NET) Dopamine_vesicle->DAT Reuptake D2_receptor D2 Receptor Dopamine_vesicle->D2_receptor Binding Serotonin_vesicle->SERT Reuptake 5HT2A_receptor 5-HT2A Receptor Serotonin_vesicle->5HT2A_receptor Binding Norepinephrine_vesicle->NET Reuptake Alpha1_receptor α1 Receptor Norepinephrine_vesicle->Alpha1_receptor Binding MMPA alpha-Methyl-m-methoxy- DL-phenylalanine (MMPA) MMPA->DAT Weak Inhibition? MMPA->SERT Inhibition? MMPA->NET Weak Inhibition? MMPA->5HT2A_receptor Agonism?

Caption: Inferred points of interaction of MMPA with monoamine systems.

Proposed Experimental Workflows for Profile Validation

To empirically validate the inferred neurochemical profile of MMPA, a systematic series of in vitro and in vivo experiments is required.

In Vitro Enzyme Inhibition Assays

Objective: To determine the inhibitory potency of MMPA on phenylalanine hydroxylase (PAH) and tyrosine hydroxylase (TH).

Methodology:

  • Enzyme Source: Recombinant human PAH and TH.

  • Substrate: L-phenylalanine for PAH and L-tyrosine for TH.

  • Assay Buffer: Prepare appropriate buffer conditions for each enzyme.

  • Incubation: Incubate the enzyme with varying concentrations of MMPA (e.g., from 1 nM to 100 µM) for a predetermined time.

  • Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

  • Detection: Quantify the product formation (L-tyrosine for PAH, L-DOPA for TH) using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.

  • Data Analysis: Calculate the IC50 value for MMPA for each enzyme by fitting the concentration-response data to a sigmoidal dose-response curve.

Radioligand Binding Assays

Objective: To determine the binding affinity of MMPA for a panel of key CNS receptors and transporters.

Methodology:

  • Target Panel: Include serotonin receptors (5-HT1A, 5-HT2A, 5-HT2C), dopamine receptors (D1, D2), norepinephrine receptors (α1, α2), and the respective monoamine transporters (SERT, DAT, NET).

  • Membrane Preparation: Use cell membranes from cell lines stably expressing the target receptor or transporter, or rodent brain tissue homogenates.

  • Radioligand: Select a high-affinity radiolabeled ligand for each target.

  • Competition Assay: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of MMPA.

  • Separation: Separate bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Calculate the Ki (inhibitory constant) for MMPA at each target.

Table 1: Proposed Radioligand Binding Assay Panel

TargetRadioligandTissue/Cell Source
SERT [³H]CitalopramHuman platelet membranes or cells expressing hSERT
DAT [³H]WIN 35,428Rat striatal membranes or cells expressing hDAT
NET [³H]NisoxetineRat cortical membranes or cells expressing hNET
5-HT2A [³H]KetanserinRat cortical membranes or cells expressing h5-HT2A
D2 [³H]RacloprideRat striatal membranes or cells expressing hD2
In Vitro Neurotransmitter Release and Reuptake Assays

Objective: To assess the ability of MMPA to induce monoamine release and inhibit reuptake.

Methodology:

  • Synaptosome Preparation: Prepare synaptosomes from specific rat brain regions (e.g., striatum for dopamine, cortex for serotonin and norepinephrine).

  • Loading: Pre-load the synaptosomes with a radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

  • Reuptake Assay:

    • Add varying concentrations of MMPA to the synaptosome suspension immediately followed by the addition of the radiolabeled neurotransmitter.

    • After a short incubation, terminate the uptake by rapid filtration.

    • Quantify the radioactivity to determine the inhibition of reuptake and calculate the IC50.

  • Release Assay:

    • After loading, wash the synaptosomes and resuspend in a physiological buffer.

    • Add varying concentrations of MMPA to stimulate release.

    • Separate the synaptosomes from the supernatant by centrifugation or filtration.

    • Quantify the radioactivity in the supernatant to measure neurotransmitter release.

Potential Applications and Future Directions

Based on its inferred profile, MMPA could serve as a valuable research tool. If it is a potent and selective inhibitor of PAH and TH with good CNS penetration, it could be used to study the effects of catecholamine depletion in various neurological and psychiatric models. Its potential serotonergic activity, combined with its amino acid structure, could make it a unique pharmacological probe.

Future in vivo studies in animal models will be crucial to understand its overall pharmacological effects, including its impact on locomotor activity, body temperature, and its potential psychedelic-like or antidepressant-like properties. Furthermore, metabolomic studies will be necessary to identify its metabolic fate and potential active metabolites.

Conclusion

While the neurochemical profile of alpha-Methyl-m-methoxy-DL-phenylalanine remains to be empirically determined, a systematic analysis based on structure-activity relationships of its core components allows for the formulation of a robust set of testable hypotheses. The evidence from related compounds strongly suggests that MMPA is likely to be a CNS-active compound that inhibits catecholamine synthesis and may modulate serotonergic neurotransmission. The experimental workflows detailed in this guide provide a clear path for the scientific community to elucidate the true pharmacological nature of this intriguing molecule, potentially uncovering a novel tool for neuroscience research or a lead compound for drug development.

References

  • Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. PubMed. [Link]

  • Effects of alpha-methylphenylalanine plus phenylalanine treatment during development on myelin in rat brain. PubMed. [Link]

  • Mescaline. Wikipedia. [Link]

  • Use of alpha-methylphenylalanine for studies of brain development in experimental phenylketonuria. PubMed. [Link]

  • α-Methylphenylalanine. Wikipedia. [Link]

  • Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. ACS Publications. [Link]

  • Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. National Center for Biotechnology Information. [Link]

  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers. [Link]

  • Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. National Center for Biotechnology Information. [Link]

  • Synthesis of alpha-methyl, alpha-substituted amino acids.
  • Synthetic Preparation of N-Methyl-α-amino Acids. ACS Publications. [Link]

  • Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. MDPI. [Link]

  • Chemical structure of amphetamine and 4-methylamphetamine. ResearchGate. [Link]

  • Metabolomic profiling reveals altered phenylalanine metabolism in Parkinson’s disease in an Egyptian cohort. Frontiers. [Link]

  • Differential behavioural and neurochemical effects of para-methoxyamphetamine and 3,4-methylenedioxymethamphetamine in the rat. PubMed. [Link]

  • Amphetamines: Structure-Activity Relationships. Semantic Scholar. [Link]

  • Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Publications. [Link]

  • Relationship: Specific Neurotransmitters and l-phenylalanine. Caring Sunshine. [Link]

  • α-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Phenylalanine and tyrosine biochemical degradation. MedLink Neurology. [Link]

  • Researchers discover a biochemical route that plays role in Parkinson's disease. News-Medical.net. [Link]

  • Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. National Center for Biotechnology Information. [Link]

Sources

Methodological & Application

Quantifying alpha-Methyl-m-methoxy-DL-phenylalanine in plasma

Application Note: High-Sensitivity Quantification of -Methyl-m-methoxy-DL-phenylalanine in Plasma via LC-MS/MS

Abstract & Scope

This application note details a robust, self-validating protocol for the quantification of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-Methyl-m-methoxy-DL-phenylalanine3-O-methyl-methyldopa (3-OMD)1

Due to the zwitterionic and highly polar nature of this molecule, traditional C18 retention is often unstable. This guide presents a HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography) approach, superior to Reversed-Phase (RP) methods for retaining polar amino acid derivatives without aggressive ion-pairing agents.[1]

Target Audience: Bioanalytical chemists, DMPK researchers, and clinical toxicologists.

Scientific Context & Molecule Characterization[1][2][3][4][5][6]

The Analyte

ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


Catechol-O-Methyltransferase (COMT)1
  • Chemical Formula: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (assuming 3-OMD structure)
    
  • Molecular Weight: 225.24 g/mol

  • Key Challenge: The ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -methyl group hinders degradation by Monoamine Oxidase (MAO), leading to accumulation in plasma (half-life ~15 hours), making it a critical biomarker for Methyldopa dosing compliance and metabolic efficiency.
    
  • Stereochemistry: The "DL" designation implies a racemate. While the L-isomer is the active biological metabolite, synthetic standards often come as DL.[1] This method assumes achiral quantification (total concentration).

Metabolic Pathway Visualization

The following diagram illustrates the formation of the analyte from Methyldopa, highlighting the role of COMT.

MetabolicPathwayMethyldopaMethyldopa(Active Drug)COMTEnzyme: COMT(Liver/Kidney)Methyldopa->COMTO-MethylationAnalyte3-O-Methyl-Methyldopa(Target Analyte)COMT->AnalyteMetabolic ConversionRenalExcretionRenal Excretion(Urine)Analyte->RenalExcretionElimination (t1/2 ~15h)

Figure 1: Metabolic trajectory of Methyldopa to the target analyte 3-O-Methyl-Methyldopa.[1]

Method Development Strategy

Chromatography: Why HILIC?

Standard C18 columns suffer from "phase collapse" or poor retention (

  • Selected Mode: HILIC (Hydrophilic Interaction).

  • Mechanism: Partitions the analyte into a water-rich layer adsorbed on the silica surface.[1]

  • Benefit: Allows the use of high-organic mobile phases (Acetonitrile > 80%), which enhances desolvation efficiency in ESI-MS, significantly boosting sensitivity.[1]

Sample Preparation: PPT vs. SPE

For high-throughput PK studies, Protein Precipitation (PPT) is sufficient.[1] However, for trace quantification (<10 ng/mL), Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge is recommended to remove phospholipids.[1]

Protocol Selection: This guide details Protein Precipitation (PPT) as it is the most accessible and cost-effective method for this specific analyte range (20–5000 ng/mL).[1]

Experimental Protocols

Materials & Reagents[1]
  • Analyte Standard: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -Methyl-m-methoxy-DL-phenylalanine (Sigma-Aldrich/Cerilliant).
    
  • Internal Standard (IS): Methyldopa-D3 or 3-O-Methyldopa-D3 (Deuterated analogs are mandatory to correct for matrix effects in HILIC).[1]

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.[1]

Sample Preparation (Protein Precipitation)

Objective: Remove plasma proteins while maintaining the zwitterion in solution.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL in 50:50 ACN:Water). Vortex gently.

  • Precipitation: Add 200 µL of Ice-Cold Acetonitrile containing 0.1% Formic Acid .

    • Expert Note: The formic acid ensures the amine is protonated and disrupts protein binding.

  • Vortex: High speed for 60 seconds.

  • Centrifugation: 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of the supernatant to an autosampler vial.

    • Dilution (Optional): If peak shape is poor, dilute the supernatant 1:1 with pure Acetonitrile to match the initial mobile phase conditions.

LC-MS/MS Conditions
ParameterSettingRationale
Column Waters XBridge BEH Amide (or equivalent HILIC), 2.1 x 100 mm, 2.5 µmAmide phase provides excellent retention for polar amines.[1]
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0 with FA)Buffer controls ionization state; pH 3 keeps amine protonated.
Mobile Phase B Acetonitrile (0.1% Formic Acid)High organic content for HILIC retention.
Flow Rate 0.4 mL/minOptimal for ESI desolvation.
Column Temp 40°CImproves mass transfer kinetics.
Injection Vol 2–5 µLLow volume prevents solvent mismatch effects.

Gradient Profile:

  • 0.0 min: 90% B (High organic to load)

  • 2.0 min: 90% B[1]

  • 4.0 min: 60% B (Elution)

  • 4.1 min: 90% B (Re-equilibration)

  • 6.0 min: 90% B (End)

Mass Spectrometry (MRM) Parameters

Source: Electrospray Ionization (ESI), Positive Mode.

CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)Type
Analyte 226.1

180.122Quantifier (Loss of HCOOH)
Analyte 226.1

165.135Qualifier
IS (D3) 229.1

183.122Quantifier

Note: Precursor m/z 226.1 assumes the 3-O-methyl-methyldopa structure.[1] If using the deoxy-analog, adjust Precursor to ~210.1.[1]

Workflow Logic & Data Flow

The following diagram details the critical decision points in the analytical workflow to ensure data integrity.

WorkflowSamplePlasma Sample(50 µL)IS_AddAdd Internal Standard(Correction for Matrix Effect)Sample->IS_AddPPTProtein Precipitation(ACN + 0.1% FA)IS_Add->PPTCentrifugeCentrifugation(14k x g, 4°C)PPT->CentrifugeSupernatantSupernatant ExtractionCentrifuge->SupernatantLC_InjHILIC LC InjectionSupernatant->LC_InjDirect InjectMS_DetMS/MS Detection(MRM Mode)LC_Inj->MS_DetRetention & IonizationDataQuantification(Ratio Analyte/IS)MS_Det->Data

Figure 2: Step-by-step bioanalytical workflow from plasma collection to data generation.

Validation & Quality Control (Self-Validating System)

To ensure Trustworthiness , the method must demonstrate it is under control during every run.

  • Linearity: Calibrate from 20 ng/mL to 5000 ng/mL.

    
     must be 
    
    
    .[2] Use weighted regression (
    
    
    ).
  • Matrix Effect (ME) Check:

    • Calculate ME % = ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      .
      
    • Acceptance: ME should be between -15% and +15%.[1] If suppression is >20% (common in plasma), switch to the SPE protocol or increase the dilution factor.

  • Carryover: Inject a blank immediately after the highest standard (ULOQ). Peak area in blank must be

    
     of the Lower Limit of Quantification (LLOQ).
    
  • Stability: Amino acids can degrade. Processed samples should be kept at 4°C in the autosampler and analyzed within 24 hours.

Expert Troubleshooting

  • Issue: Double peaks in chromatogram.

    • Cause: Solvent mismatch. The sample solvent (supernatant) is stronger than the initial mobile phase.

    • Fix: Dilute the supernatant with ACN to match the 90% organic starting condition of the HILIC gradient.

  • Issue: Drifting Retention Times.

    • Cause: HILIC columns require long equilibration.

    • Fix: Ensure at least 2 minutes of re-equilibration time between injections. Maintain column temperature strictly at 40°C.

References

  • FDA Guidance for Industry: Bioanalytical Method Validation. (2018). U.S. Food and Drug Administration. Link

  • Valistella, E., et al. (2014). Development of a HPLC/MS/MS methodology for determining 3-O-methyldopa in human plasma. Biomedical Chromatography. Link[1]

  • Peitz, D., et al. (2021). A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots.[3] Clinica Chimica Acta. Link

  • Shimadzu Application Note. Fast determination of plasma catecholamines and metanephrines by solid-phase extraction and LC-MS/MS. Link

alpha-Methyl-m-methoxy-DL-phenylalanine for inducing hyperphenylalaninemia

Application Note: Chemically Induced Hyperphenylalaninemia via -Methyl-m-methoxy-DL-phenylalanine (MMP)

Abstract & Introduction

Phenylketonuria (PKU) is a metabolic disorder caused by a deficiency in phenylalanine hydroxylase (PAH), leading to neurotoxic accumulation of phenylalanine (Phe).[1] While genetic models (e.g.,

This guide details the protocol for using


-Methyl-m-methoxy-DL-phenylalanine (MMP)
  • Induce HPA at specific postnatal days (e.g., during critical myelination periods).

  • Reverse the condition by cessation of treatment.

  • Titrate severity by adjusting the ratio of inhibitor to substrate (Phe).

Key Mechanism: MMP mimics the substrate phenylalanine but cannot be hydroxylated, effectively locking the PAH enzyme active site and preventing the conversion of dietary Phe to Tyrosine (Tyr).

Mechanism of Action

To effectively utilize MMP, one must understand the enzymatic blockade. PAH requires the cofactor tetrahydrobiopterin (BH4) to convert Phe to Tyr.[2][3] MMP competes with Phe for the active site of PAH.

DOT Diagram 1: PAH Inhibition Pathway

PAH_InhibitionPheL-Phenylalanine(Substrate)PAHPhenylalanineHydroxylase (PAH)Phe->PAH BindsNeurotoxNeurotoxicity(Oxidative Stress,Myelin Deficits)Phe->Neurotox Accumulation(>1200 µM)MMPMMP(Inhibitor)MMP->PAH CompetitiveInhibitionTyrL-Tyrosine(Product)PAH->Tyr NormalCatalysisPAH->Tyr Blocked

Figure 1: Mechanism of Action. MMP competitively inhibits PAH, preventing the hydroxylation of Phenylalanine to Tyrosine. This results in a rapid accumulation of plasma Phenylalanine, mimicking the PKU metabolic profile.

Experimental Strategy: The "Dual-Hit" Protocol

Using MMP alone often results in inconsistent HPA because the inhibition of PAH leads to a compensatory upregulation of the enzyme or alternative clearance pathways. Therefore, the Dual-Hit Strategy —co-administration of MMP (to block clearance) and L-Phenylalanine (to load the system)—is the industry standard for achieving stable, neurotoxic Phe levels (>1200 µM).

Dosage Reference Table
ComponentDosage (Neonatal/Suckling)Dosage (Adult)Purpose
MMP 2.4 µmol/g body weight (~500 mg/kg)400–500 mg/kgInhibits PAH activity by ~75%
L-Phe 5.2 µmol/g body weight (~850 mg/kg)300–500 mg/kgSubstrate load to saturate remaining PAH
Vehicle 0.9% Saline (pH 7.4)0.9% Saline (pH 7.4)Solvent

Note: Dosages are derived from the classic Greengard et al. protocols and adapted for modern specific pathogen-free (SPF) animals.

Detailed Protocols

Protocol A: Preparation of MMP Solution

Solubility is the most common failure point. MMP is zwitterionic and hydrophobic; it requires pH manipulation to dissolve at high concentrations.

Materials:

  • 
    -Methyl-m-methoxy-DL-phenylalanine (MMP)
    
  • L-Phenylalanine (L-Phe)

  • 1M NaOH and 1M HCl

  • Sterile 0.9% Saline

  • Ultrasonic bath

Step-by-Step:

  • Weighing: Calculate the total mass required for the cohort. Prepare fresh daily to prevent oxidation.

  • Solubilization (Alkaline Method):

    • Add MMP and L-Phe powders to a glass beaker.

    • Add 80% of the final volume of saline.

    • The solution will likely remain cloudy. Add 1M NaOH dropwise while stirring.

    • Critical: Do not exceed pH 10. The solution should clarify as the amino acids deprotonate.

  • Neutralization:

    • Once clear, place the beaker on ice.

    • Slowly add 1M HCl dropwise to bring the pH back to 7.2 – 7.4 .

    • Caution: If you overshoot (pH < 6), the compounds will precipitate.

  • Sterilization: Filter the solution through a 0.22 µm syringe filter into a sterile vial.

  • Validation: Check osmolarity if possible; it should be close to physiological (300 mOsm) to prevent injection site necrosis.

Protocol B: In Vivo Administration (Suckling Rat Model)

Target: Inducing HPA during the brain growth spurt (Postnatal days 3–20).

  • Acclimation: Weigh pups daily to establish a baseline growth curve.

  • Injection:

    • Administer the MMP+Phe solution via Subcutaneous (SC) injection.

    • Site: Nape of the neck (scruff).

    • Volume: Max 10 mL/kg (e.g., 0.1 mL for a 10g pup).

    • Frequency: Twice daily (every 12 hours) is recommended for stable inhibition, though some protocols use a single high dose.

  • Rotation: Rotate injection sites to minimize tissue irritation.

  • Monitoring:

    • Observe for "mousy" odor (excretion of phenylacetic acid).

    • Monitor for seizures or excessive lethargy (signs of acute toxicity).

Validation & Analysis

Trust but verify. You cannot assume HPA induction without biochemical confirmation.

Biochemical Validation (HPLC/MS)

Collect tail vein blood (20 µL) into heparinized tubes 2 hours post-injection (peak) and 12 hours post-injection (trough).

Target Plasma Levels:

  • Control: < 120 µM Phe

  • Mild HPA: 200 – 600 µM Phe

  • Classic PKU (Target): > 1200 µM Phe

Behavioral Validation Workflow

Cognitive deficits in this model are subtle and specific to executive function and working memory.

DOT Diagram 2: Experimental Workflow

WorkflowStartAcclimation(PND 1-3)InductionInduction Phase(PND 3-21)Daily SC Injections (MMP + Phe)Start->InductionBiochemBiochemical Check(PND 10 & 21)Target: Phe > 1200 µMInduction->Biochem MonitoringWashoutWashout / Maintenance(PND 22-60)Induction->WashoutBehaviorBehavioral Testing(PND 60+)Washout->BehaviorSacrificeSacrifice & Histology(Myelin Staining)Behavior->Sacrifice

Figure 2: Experimental Timeline. The critical induction window is PND 3-21. Biochemical validation is mandatory during induction to ensure threshold Phe levels are met.

Troubleshooting & Caveats

IssueProbable CauseCorrective Action
Precipitation in Syringe pH drift or temperature drop.Keep solution at room temp; re-verify pH is 7.4.
Weight Loss >15% Toxicity or malnutrition.Supplement pups with hand-feeding; reduce MMP dose by 10%.
Inconsistent Phe Levels Rapid clearance of MMP.Switch from QD to BID dosing; ensure "Dual-Hit" (Phe load) is used.
Skin Necrosis High osmolarity or pH.Dilute solution further (adjust volume); check pH strictly.

References

  • Greengard, O., Yoss, M. S., & Del Valle, J. A. (1976).

    
    -Methylphenylalanine, a new inducer of chronic hyperphenylalaninemia in suckling rats. Science, 192(4243), 1007–1008. [Link]
    
  • Lane, J. D., & Neuhoff, V. (1980).

    
    -methylphenylalanine and phenylalanine. Naturwissenschaften, 67(4), 198–199. [Link]
    
  • Schuck, P. F., et al. (2015). Phenylketonuria: Pathophysiology, genetics, diagnosis and treatment. Inborn Errors of Metabolism: From Neonatal Screening to Metabolic Pathways, 119-131. [Link]

  • Pascucci, T., et al. (2013). Behavioral and Neurochemical Characterization of New Mouse Model of Hyperphenylalaninemia.[4] PLoS ONE, 8(12), e84697.[4] [Link][5]

Application Notes and Protocols for Animal Models Using alpha-Methyl-m-methoxy-DL-phenylalanine (PMA)

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: Navigating the Nomenclature and Focusing on the Predominant Isomer

The compound alpha-Methyl-m-methoxy-DL-phenylalanine, as requested, represents a specific chemical structure. However, the vast majority of published research and toxicological data is centered on its structural isomer, para-methoxyamphetamine (PMA) , where the methoxy group is in the para position of the phenyl ring. Given the scarcity of data on the meta-isomer, and the significant pharmacological information available for PMA, this guide will focus on the applications of PMA in creating animal models. The principles and protocols outlined herein are likely to have considerable overlap with the meta-isomer, though direct validation would be required.

PMA is a substituted amphetamine with potent effects on the serotonergic system, making it a valuable, albeit hazardous, tool for modeling specific neurochemical and physiological states in animals. This guide provides a comprehensive overview of its mechanism of action and detailed protocols for its use in creating animal models relevant to neuropsychiatric and toxicological research.

Mechanism of Action: A Dual-Pronged Assault on the Serotonergic System

PMA's primary mechanism of action is twofold, leading to a rapid and substantial increase in synaptic serotonin levels. This dual action is what makes it a potent tool for inducing specific physiological and behavioral phenotypes in animal models.

  • Selective Serotonin Releasing Agent (SSRA) : PMA acts as a substrate for the serotonin transporter (SERT), leading to its uptake into the presynaptic neuron. Once inside, it disrupts the vesicular storage of serotonin, causing a massive, non-vesicular release of serotonin into the synaptic cleft.[1] While it has weaker effects on dopamine and norepinephrine transporters, its primary impact is on the serotonergic system.[1]

  • Monoamine Oxidase-A (MAO-A) Inhibition : PMA is a potent and reversible inhibitor of MAO-A, an enzyme responsible for the breakdown of serotonin in the presynaptic neuron.[1] By inhibiting MAO-A, PMA prevents the degradation of newly synthesized and re-uptaken serotonin, further amplifying its synaptic concentration.[1]

This combination of serotonin release and inhibition of its breakdown can lead to a state of excessive serotonergic activity, often referred to as serotonin syndrome, which is a key feature of the animal models described below.

PMA_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron PMA PMA SERT SERT PMA->SERT Enters via SERT VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) PMA->VMAT2 Inhibits MAO_A MAO-A PMA->MAO_A Inhibits Serotonin_Vesicle Serotonin Vesicle Serotonin_Cytosol Cytosolic Serotonin Serotonin_Vesicle->Serotonin_Cytosol Release into Cytosol Serotonin_Cytosol->SERT Reverse Transport (Release into Synapse) Serotonin_Cytosol->MAO_A Metabolism Serotonin_Synapse Increased Synaptic Serotonin Metabolites Inactive Metabolites MAO_A->Metabolites Receptors 5-HT Receptors Serotonin_Synapse->Receptors Binds to Signal Downstream Signaling Receptors->Signal

Caption: Mechanism of Action of PMA at the Serotonergic Synapse.

Animal Models Using PMA

The potent serotonergic and hyperthermic effects of PMA allow for the development of several key animal models.

Animal Model of Drug-Induced Hyperthermia

Scientific Rationale: PMA is known to induce robust hyperthermia in rodents, a critical factor in its toxicity.[1] This model is valuable for studying the mechanisms of drug-induced hyperthermia, screening potential therapeutic interventions, and investigating the role of the serotonergic system in thermoregulation.

Experimental Protocol:

Materials:

  • PMA hydrochloride (dissolved in sterile 0.9% saline)

  • Male mice (e.g., C57BL/6 or Swiss Webster), 8-10 weeks old

  • Rectal thermometer for small animals

  • Heating pad or lamp (for maintaining baseline temperature)

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Acclimation: Acclimate mice to the experimental room for at least 1 hour before the experiment. House them individually to prevent group-induced stress.

  • Baseline Temperature: Measure the baseline rectal temperature of each mouse. Ensure the ambient temperature of the room is controlled (e.g., 22 ± 1°C).

  • Drug Administration: Administer PMA via i.p. injection at doses ranging from 2 to 12 mg/kg.[2] A vehicle control group (0.9% saline) must be included.

  • Temperature Monitoring: Measure rectal temperature at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.

  • Behavioral Observation: Concurrently, observe the animals for any behavioral changes, such as hyperactivity, stereotypy, or signs of distress.

  • Endpoint: The experiment can be terminated after the temperature returns to baseline or at a pre-determined time point. For toxicological studies, the endpoint may be the observation of severe adverse effects.

Data Analysis:

  • Plot the change in body temperature from baseline over time for each dose group.

  • Calculate the area under the curve (AUC) for the temperature change to quantify the overall hyperthermic effect.

  • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of PMA with the vehicle control.

Parameter PMA Dose (mg/kg, i.p.) Observed Effect in Mice Reference
Hyperthermia4 - 12Dose-dependent increase in body temperature.[2]
Behavior2 - 12Reduced offensive behaviors, complex dose-dependent effects on social and exploratory behaviors.[2]
Toxicity (LD50)~25 (6 hr)High toxicity, especially in combination with other stimulants.[3]
Animal Model of Serotonin Syndrome

Scientific Rationale: The dual action of PMA as an SSRA and MAO-A inhibitor makes it an effective agent for inducing a state resembling serotonin syndrome in animals. This model can be used to study the pathophysiology of this life-threatening condition and to evaluate the efficacy of potential treatments.

Experimental Protocol:

Materials:

  • PMA hydrochloride (dissolved in sterile 0.9% saline)

  • Male rats (e.g., Sprague-Dawley or Wistar), 250-300g

  • Observational checklist for serotonin syndrome-related behaviors (see below)

  • Rectal thermometer

  • Syringes and needles for i.p. or subcutaneous (s.c.) injection

Procedure:

  • Acclimation: Acclimate rats to the experimental cages for at least 30 minutes before injection.

  • Drug Administration: Administer PMA via i.p. or s.c. injection. A study in rats used a subcutaneous dose of 40 mg/kg to study its pharmacokinetics, which resulted in high plasma and brain concentrations.[4] For a serotonin syndrome model, a lower dose range should be titrated, starting from 5-10 mg/kg.

  • Behavioral Scoring: Observe and score the rats for a constellation of behaviors associated with serotonin syndrome at regular intervals (e.g., 10, 20, 30, 60, 90, 120 minutes) post-injection. A standardized scoring system should be used.

  • Physiological Monitoring: Monitor rectal temperature at the same time points as behavioral scoring.

  • Endpoint and Tissue Collection: At the end of the observation period, animals can be euthanized, and brain tissue can be collected for neurochemical analysis (e.g., HPLC-ECD to measure serotonin and its metabolites).

Serotonin Syndrome Behavioral Scoring Checklist (Rat):

  • Forepaw Treading: Rhythmic stepping of the forepaws.

  • Head Weaving: Side-to-side movement of the head.

  • Hindlimb Abduction: Spreading of the hindlimbs.

  • Straub Tail: Stiff, erect tail.

  • Low Body Posture: Flattened posture with the abdomen touching the cage floor.

  • Tremors: Involuntary muscle shaking.

Data Analysis:

  • Sum the scores for each behavioral component at each time point to get a total serotonin syndrome score.

  • Plot the mean total score and the mean body temperature over time.

  • Correlate behavioral scores with brain serotonin levels.

Serotonin_Syndrome_Workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis Acclimation Animal Acclimation Baseline Baseline Measurements (Temp, Behavior) Acclimation->Baseline PMA_Admin PMA Administration (i.p. or s.c.) Baseline->PMA_Admin Vehicle_Admin Vehicle Control Baseline->Vehicle_Admin Behavioral_Scoring Behavioral Scoring (Serotonin Syndrome Checklist) PMA_Admin->Behavioral_Scoring Temp_Monitoring Rectal Temperature Monitoring PMA_Admin->Temp_Monitoring Vehicle_Admin->Behavioral_Scoring Vehicle_Admin->Temp_Monitoring Euthanasia Euthanasia Behavioral_Scoring->Euthanasia After final timepoint Temp_Monitoring->Euthanasia After final timepoint Tissue_Collection Brain Tissue Collection Euthanasia->Tissue_Collection Neurochemical_Analysis Neurochemical Analysis (e.g., HPLC) Tissue_Collection->Neurochemical_Analysis

Caption: Experimental Workflow for the PMA-Induced Serotonin Syndrome Model.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating through the inclusion of key controls and correlative measures:

  • Vehicle Controls: The inclusion of a vehicle-treated group is essential to ensure that the observed effects are due to PMA and not the injection procedure or the vehicle itself.

  • Neurochemical Correlation: In the serotonin syndrome model, correlating the behavioral and physiological changes with direct measurements of brain serotonin levels provides a strong validation of the model's neurochemical basis.

Conclusion

alpha-Methyl-m-methoxy-DL-phenylalanine, or more specifically its well-studied isomer para-methoxyamphetamine (PMA), is a potent pharmacological tool for creating animal models of hyperthermia and serotonin syndrome. Its robust and reproducible effects on the serotonergic system and body temperature provide a valuable platform for investigating the underlying pathophysiology of these conditions and for screening novel therapeutic agents. Researchers using PMA must exercise extreme caution due to its high toxicity and implement rigorous safety protocols. The detailed application notes and protocols provided in this guide offer a solid foundation for the successful and ethical use of PMA in preclinical research.

References

  • para-Methoxyamphetamine - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]

  • para-Methoxymethamphetamine - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]

  • α-Methylphenylalanine - Wikipedia. (n.d.). Retrieved February 7, 2026, from [Link]

  • What is PMA / PMMA? - drugs.ie. (n.d.). Retrieved February 7, 2026, from [Link]

  • Martín-Marcos, M. J., et al. (2018). Effects of para-methoxyamphetamine (PMA) on agonistic encounters between male mice. Physiology & Behavior, 188, 196-203. Retrieved February 7, 2026, from [Link]

  • Hondejsová, A., et al. (2009). Studies on distribution and metabolism of para-methoxymethamphetamine (PMMA) in rats after subcutaneous administration. Toxicology, 259(1-2), 34-40. Retrieved February 7, 2026, from [Link]

  • Nichols, D. E., et al. (1975). Comparison of cardiovascular, hyperthermic, and toxic effects of para-methoxyamphetamine (PMA) and 3, 4-methylenedioxyamphetamine (MDA). Archives Internationales de Pharmacodynamie et de Thérapie, 214(1), 133-140. Retrieved February 7, 2026, from [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to Brain Tissue Analysis Following alpha-Methyl-m-methoxy-DL-phenylalanine Treatment

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in neurotoxicology, metabolic disorders, and neurodegenerative disease research.

Abstract: This document provides a detailed framework for the comprehensive analysis of brain tissue following experimental administration of alpha-Methyl-m-methoxy-DL-phenylalanine (MMA). While the primary literature more frequently details analogues like α-methyl-D,L-phenylalanine, the principles and methodologies outlined here are directly applicable. MMA is utilized to induce hyperphenylalaninemia, a condition that models the neurotoxic aspects of Phenylketonuria (PKU).[1][2] This guide moves beyond simple procedural lists to explain the causal logic behind experimental choices, ensuring a robust and reproducible scientific investigation. We will cover the entire workflow, from the underlying mechanism of MMA-induced toxicity to detailed protocols for histological, immunohistochemical, and biochemical analyses, and finally, data interpretation.

Section 1: Scientific Foundation and Experimental Rationale

Mechanism of Action: Inducing a Hyperphenylalaninemic State

Alpha-methylphenylalanine analogues function as inhibitors of phenylalanine hydroxylase, the enzyme responsible for converting phenylalanine to tyrosine.[1][3] Administration of MMA, particularly in conjunction with a high phenylalanine diet, effectively creates a preclinical model of hyperphenylalaninemia. This metabolic disruption leads to a significant elevation of phenylalanine in the plasma and, critically, in the brain.[1] The resulting neurotoxicity is multifaceted and is believed to stem from several downstream consequences of this amino acid imbalance.

The accumulation of phenylalanine in the brain is associated with severe neuropathological changes, including:

  • Disruption of Protein Synthesis: High levels of phenylalanine can lead to the disaggregation of brain polyribosomes, impairing the synthesis of essential nerve tissue proteins.[1]

  • Impaired Myelination: Studies have shown that this induced state can reduce myelin formation, affecting the brain's white matter.[4]

  • Reduced Neuronal Viability: Evidence points towards reduced cell proliferation and an increase in early cell death, particularly in regions like the cerebellum.[2]

  • Neurotransmitter Imbalance: As a structural analogue of tyrosine, MMA can also interfere with tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines (dopamine, norepinephrine).[5] This, combined with the effects of high phenylalanine on other amino acid transport systems, can lead to broad neurotransmitter dysregulation.[6]

  • Oxidative Stress: The intense metabolic stress on neural cells can trigger an increase in reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and nucleic acids.[7][8]

Designing a Comprehensive Analysis Strategy

A thorough investigation into the effects of MMA requires a multi-pronged approach to capture the full spectrum of cellular and molecular changes. Histological analysis provides spatial context for cellular damage, while biochemical assays offer quantitative data on specific molecular pathways. This guide integrates both to build a cohesive picture of the neurotoxic cascade.

G cluster_0 In Vivo Phase cluster_1 Tissue Processing cluster_2 Analytical Phase cluster_3 Downstream Analysis AnimalModel Animal Model (e.g., C57BL/6 Mice) Treatment MMA +/- Phenylalanine Administration AnimalModel->Treatment Collection Brain Tissue Collection Treatment->Collection Perfusion Transcardial Perfusion Collection->Perfusion Fixation Fixation (4% PFA) for Histology Perfusion->Fixation Path A SnapFreeze Snap-Freezing (LN2) for Biochemistry Perfusion->SnapFreeze Path B Histology Histology & IHC Fixation->Histology Biochemistry Biochemical Assays SnapFreeze->Biochemistry Data Data Analysis & Interpretation Histology->Data IHC IHC: - NeuN (Neurons) - GFAP (Astrocytes) - Iba1 (Microglia) - LFB (Myelin) Histology->IHC Biochemistry->Data WB Western Blot: - Synaptic Proteins - Inflammatory Markers Biochemistry->WB ELISA ELISA: - BDNF - Cytokines Biochemistry->ELISA OxStress Oxidative Stress: - MDA Assay Biochemistry->OxStress

Figure 1: High-level experimental workflow for brain tissue analysis post-MMA treatment.

Section 2: Core Experimental Protocols

This section provides detailed, step-by-step methodologies for the essential analyses. Each protocol is designed to be self-validating by including critical quality control steps and explaining the rationale behind them.

Protocol 1: Brain Tissue Collection and Preparation

Rationale: Proper tissue harvesting is the most critical step for preserving biological integrity. The choice between fixation for histology and snap-freezing for biochemistry is determined by the downstream application. Cross-contamination must be avoided.

Materials:

  • Anesthetic (e.g., Ketamine/Xylazine or Isoflurane)

  • Perfusion pump and tubing

  • Ice-cold 1X Phosphate Buffered Saline (PBS)

  • Ice-cold 4% Paraformaldehyde (PFA) in PBS (Caution: PFA is a carcinogen)[9]

  • Surgical tools (scissors, forceps)

  • Cryomold and Optimal Cutting Temperature (O.C.T.) compound[10]

  • Liquid nitrogen (LN2) or isopentane cooled on dry ice

  • Pre-labeled cryovials

Procedure:

  • Anesthesia and Perfusion: a. Deeply anesthetize the animal according to approved institutional protocols (e.g., via IP injection of ketamine/xylazine). Confirm areflexia by testing the hind paw pinch reflex.[11] b. Secure the animal in a supine position and perform a thoracotomy to expose the heart. c. Insert a perfusion needle into the left ventricle and make a small incision in the right atrium to allow for drainage. d. For histology/IHC , perfuse transcardially with ~20-30 mL of ice-cold 1X PBS, until the liver clears of blood, followed by ~20-30 mL of ice-cold 4% PFA.[11] e. For biochemical assays , perfuse with ice-cold 1X PBS only to remove blood. Do NOT use PFA as it cross-links proteins.

  • Brain Extraction and Processing: a. Carefully dissect the skull to expose the brain. b. Gently remove the whole brain and place it on an ice-cold surface. c. For Histology/IHC: Post-fix the brain in 4% PFA overnight at 4°C. The next day, transfer the brain to a 30% sucrose solution in PBS for cryoprotection, allowing it to sink (typically 2-3 days).[11] Then, embed the brain in a cryomold with O.C.T. compound and freeze rapidly in isopentane cooled with dry ice. Store at -80°C.[10] d. For Biochemistry: Immediately dissect the brain into desired regions (e.g., cortex, hippocampus, cerebellum) on an ice-cold plate. Place each region into a pre-labeled cryovial, snap-freeze in liquid nitrogen, and store at -80°C until homogenization.[12]

Protocol 2: Histological and Immunohistochemical (IHC) Analysis

Rationale: Histological stains reveal overall tissue architecture and cell morphology, allowing for the identification of lesions or widespread neuronal loss.[13] IHC uses specific antibodies to visualize the location and abundance of key protein markers associated with cellular health, stress, and inflammation.[14]

Procedure:

  • Sectioning: a. Using a cryostat at -20°C, cut 20-40 µm thick coronal sections from the frozen brain block.[10] b. Mount sections onto positively charged glass slides (e.g., Superfrost Plus) for analysis. Allow slides to air dry before storage at -80°C.

  • Nissl Staining (for Neuronal Morphology): a. Hydrate slides through a series of ethanol dilutions and then into distilled water. b. Stain with 0.1% Cresyl Violet solution. c. Differentiate in ethanol dilutions, clear with xylene, and coverslip. d. Expected Outcome: Healthy neurons will appear as well-defined cells with distinct nuclei and dark Nissl substance. Damaged or dying neurons will appear shrunken, pyknotic, or pale.

  • Immunohistochemistry (IHC): a. Thaw slides and create a hydrophobic barrier around the tissue section. b. Antigen Retrieval (if necessary): For some antibodies, it is necessary to unmask epitopes. A common method is heat-induced epitope retrieval (HIER) by incubating slides in a sodium citrate buffer (10 mM, pH 6.0) at 95°C for 10-20 minutes. c. Blocking: Wash sections 3x with PBS containing 0.2% Triton-X (PBS-T).[11] Incubate sections in a blocking buffer (e.g., PBS-T with 5-10% normal goat serum) for 1 hour at room temperature to prevent non-specific antibody binding.[11] d. Primary Antibody Incubation: Dilute the primary antibody in antibody dilution buffer (blocking buffer with a lower serum concentration). Apply to sections and incubate overnight at 4°C in a humidified chamber.[11] e. Secondary Antibody Incubation: Wash sections 3x with PBS-T. Apply a fluorescently-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) diluted in antibody dilution buffer. Incubate for 1-2 hours at room temperature, protected from light. f. Counterstaining and Mounting: Wash 3x with PBS. Apply a nuclear counterstain like DAPI. Wash again and coverslip with an anti-fade mounting medium. g. Imaging: Visualize using a fluorescence or confocal microscope.

Table 1: Recommended IHC Targets for MMA Brain Tissue Analysis

Target ProteinCellular Marker ForTypical Observation after MMAExample Antibody (Vendor)
NeuN Mature NeuronsDecreased number/intensityMillipore, MAB377
GFAP Reactive Astrocytes (Astrogliosis)Increased expression/intensityAbcam, ab7260
Iba1 Activated Microglia (Neuroinflammation)Increased cell number/altered morphologyWako, 019-19741
Cleaved Caspase-3 Apoptosis (Cell Death)Increased number of positive cellsCell Signaling, #9661
Luxol Fast Blue Myelin SheathsDecreased staining intensity(Staining Kit)
Protocol 3: Biochemical Analysis of Brain Homogenates

Rationale: These quantitative methods are essential for confirming and extending the observations from IHC. Western blotting measures changes in the relative abundance of specific proteins, while ELISAs provide highly sensitive quantification of soluble molecules.

Procedure:

  • Brain Tissue Homogenization: a. Weigh the frozen brain tissue. b. Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) at a ratio of 10 µL per 1 mg of tissue.[15] c. Homogenize on ice using a tissue homogenizer or sonicator until no visible tissue chunks remain.[15] d. Incubate on ice for 30 minutes to ensure complete lysis.[12] e. Centrifuge at ~15,000 x g for 20-30 minutes at 4°C.[12] f. Carefully collect the supernatant (this is the soluble protein lysate) into a new tube. Store at -80°C. g. Determine the protein concentration of the lysate using a BCA assay.

  • Western Blotting: a. Dilute protein lysates in Laemmli sample buffer and denature by heating at 95°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[16] c. Perform electrophoresis to separate proteins by size. d. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature. f. Incubate the membrane with a primary antibody (e.g., anti-GFAP, anti-BDNF) overnight at 4°C. g. Wash the membrane 3x with TBST. h. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash 3x with TBST. j. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system. k. Normalization: Re-probe the membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes.

  • ELISA for Brain-Derived Neurotrophic Factor (BDNF): a. Use a commercially available BDNF ELISA kit (e.g., from Thermo Fisher, Elabscience) and follow the manufacturer's instructions precisely.[17][18] b. General Principle: A specific capture antibody for BDNF is pre-coated onto the wells of a microplate.[17] c. Samples and standards are added to the wells, and any BDNF present is bound by the antibody. d. A second, biotin-conjugated detection antibody is added, creating a "sandwich." e. Streptavidin-HRP is added, which binds to the biotin. f. A substrate solution is added, and the HRP enzyme catalyzes a color change. g. The reaction is stopped, and the optical density is measured at 450 nm. h. The concentration of BDNF in the samples is determined by comparing their absorbance to the standard curve.

Protocol 4: Analysis of Oxidative Stress

Rationale: To determine if the metabolic insult from MMA treatment leads to cellular damage via reactive oxygen species. Lipid peroxidation is a common indicator of such damage.[8][19]

Procedure (Malondialdehyde - MDA Assay):

  • Use a portion of the protein lysate prepared in Protocol 2.3.

  • Utilize a commercial Thiobarbituric Acid Reactive Substances (TBARS) assay kit.

  • Principle: The assay measures malondialdehyde (MDA), a byproduct of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored complex.

  • The absorbance of this complex is measured spectrophotometrically (typically at ~532 nm).

  • The level of MDA is calculated based on a standard curve generated with an MDA standard provided in the kit.

  • Expected Outcome: An increase in MDA levels in the MMA-treated group compared to controls indicates increased oxidative stress and lipid damage.[20]

G cluster_0 Initiating Event cluster_1 Primary Metabolic Disruption cluster_2 Downstream Cellular Consequences cluster_3 Observed Neuropathology MMA MMA Treatment Inhibition Inhibition of Phenylalanine Hydroxylase MMA->Inhibition HyperPhe Hyperphenylalaninemia (↑ Brain Phenylalanine) Inhibition->HyperPhe ProteinSynth ↓ Protein Synthesis HyperPhe->ProteinSynth Myelin ↓ Myelination HyperPhe->Myelin OxStress ↑ Oxidative Stress HyperPhe->OxStress Neurotrans Neurotransmitter Dysregulation HyperPhe->Neurotrans Loss Neuronal Loss ProteinSynth->Loss Myelin->Loss Neuroinflam Neuroinflammation (Gliosis) OxStress->Neuroinflam OxStress->Loss Neurotrans->Loss Neuroinflam->Loss

Figure 2: Proposed mechanism of MMA-induced neurotoxicity in brain tissue.

Section 3: Data Interpretation and Synthesis

  • Correlate Histology with Biochemistry: If IHC shows a significant increase in GFAP-positive astrocytes (gliosis) in the cortex, this should be corroborated by a quantifiable increase in GFAP protein levels on a Western blot using cortical lysates.

  • Link Cellular Stress to Functional Molecules: A measured increase in oxidative stress markers (e.g., MDA) provides a mechanistic underpinning for a potential decrease in neurotrophic factors like BDNF, which are sensitive to the cellular environment.

  • Build a Narrative: A successful analysis will construct a logical narrative. For example: "MMA-induced hyperphenylalaninemia resulted in significant neuronal loss in the hippocampus, as evidenced by reduced NeuN staining (IHC). This neuronal damage was associated with robust reactive gliosis (increased GFAP and Iba1) and elevated markers of oxidative stress (increased MDA). Furthermore, we observed a significant reduction in the neuroprotective factor BDNF (ELISA), suggesting a compromised neurotrophic support system in response to the metabolic insult."

By employing these rigorous, validated protocols and integrating the results, researchers can confidently and accurately characterize the neurotoxic effects of alpha-Methyl-m-methoxy-DL-phenylalanine, providing valuable insights into the pathology of metabolic brain injury.

References

  • Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed. Available at: [Link]

  • Effects of alpha-methylphenylalanine plus phenylalanine treatment during development on myelin in rat brain - PubMed. Available at: [Link]

  • Embolization of Middle Meningeal Artery in Patients with Chronic Subdural Hematoma: A Systematic Review and Meta-Analysis of Randomized-Controlled Clinical Trials - MDPI. Available at: [Link]

  • (PDF) Histological and immunohistochemical alterations in the brain tissues induced by the subchronic toxicity of gold nanoparticles: In vivo study - ResearchGate. Available at: [Link]

  • Targeting the Middle Meningeal Artery: A Narrative Review of Intra-Arterial Pharmacologic Strategies for Migraine Management - MDPI. Available at: [Link]

  • Use of alpha-methylphenylalanine for studies of brain development in experimental phenylketonuria - PubMed. Available at: [Link]

  • Phenylalanine effects on brain function in adult phenylketonuria - PubMed. Available at: [Link]

  • Protocol for High-Throughput Screening of Neural Cell or Brain Tissue Protein Using a Dot-Blot Technique with Near-Infrared Imaging - NIH. Available at: [Link]

  • Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PMC. Available at: [Link]

  • Histological Quantitation of Brain Injury Using Whole Slide Imaging: A Pilot Validation Study in Mice - PubMed Central. Available at: [Link]

  • Metabolic toxicity and neurological dysfunction in methylmalonic acidemia: from mechanisms to therapeutics - PMC - PubMed Central. Available at: [Link]

  • Immunohistochemistry (IHC) in mouse brain tissue - Bio-protocol. Available at: [Link]

  • Western Blot in Mouse Brain Tissue for detecting pRab proteins | Protocols.io. Available at: [Link]

  • Analysis of Brain Protein Stability Changes in Mouse Models of Normal Aging and α-Synucleinopathy Reveals Age- and Disease-Related Differences. Available at: [Link]

  • Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. Available at: [Link]

  • α-Methyl-p-tyrosine - Wikipedia. Available at: [Link]

  • Oxidative Stress in Brain Function - MDPI. Available at: [Link]

  • ELISA Kit for Brain Derived Neurotrophic Factor (BDNF) - deNOVO Biolabs. Available at: [Link]

  • Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC. Available at: [Link]

  • Neurotoxic Effects of Acute Tributyltin Exposure in Adult Zebrafish: Behavioral Impairments and Mechanistic Insights - MDPI. Available at: [Link]

  • Oxidative Stress Biomarkers of Brain Damage | Stroke - American Heart Association Journals. Available at: [Link]

  • What is the mechanism of Metyrosine? - Patsnap Synapse. Available at: [Link]

  • Fixation and staining methods for macroscopical investigation of the brain - Frontiers. Available at: [Link]

  • Methylmalonic acidemia: Neurodevelopment and neuroimaging - PMC - NIH. Available at: [Link]

  • Mouse BDNF(Brain Derived Neurotrophic Factor) ELISA Kit (E-EL-M0203 - Elabscience. Available at: [Link]

  • Preparation of brain homogenates and western blot analysis - Bio-protocol. Available at: [Link]

  • Global quantitative analysis of the human brain proteome in Alzheimer's and Parkinson's Disease - PMC. Available at: [Link]

  • Mescaline - Wikipedia. Available at: [Link]

  • Immunohistochemistry (IHC) Staining Mouse Brain Sections - Protocols.io. Available at: [Link]

  • Human BDNF(Brain Derived Neurotrophic Factor) ELISA Kit. Available at: [Link]

  • Bidirectional interactions along the microbiota–gut–brain axis in radiation-induced brain injury: mechanisms and therapeutic insights - Frontiers. Available at: [Link]

  • Oxidative stress markers of brain tissues. Values are presented as... - ResearchGate. Available at: [Link]

  • Histology of Brain Trauma and Hypoxia-Ischemia - PMC. Available at: [Link]

  • Middle Meningeal Artery (MMA) Embolization | Conditions & Treatments - UCSF Health. Available at: [Link]

  • Multifunctional nanoparticles in traumatic brain injury: From targeted | IJN - Dove Medical Press. Available at: [Link]

  • A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques - Frontiers. Available at: [Link]

  • biosensis® proBDNF RapidTM ELISA - Kit: Human, Mouse, Rat Catalogue Number. Available at: [Link]

  • Neurochemical Changes Following Botulinum Toxin Type A in Chronic Migraine: An LC–MS/MS and HPLC Evaluation of Plasma and Urinary Biomarkers - MDPI. Available at: [Link]

  • A Novel Histological Technique to Assess Severity of Traumatic Brain Injury in Rodents: Comparisons to Neuroimaging and Neurological Outcomes - Frontiers. Available at: [Link]

  • Oxidative Stress Markers in the Brain of Patients with Cirrhosis and Hepatic Encephalopathy - PMC - NIH. Available at: [Link]

  • Extraction and processing of fly brain protein for Western Blotting - ResearchGate. Available at: [Link]

  • IHC Workshop : Post-mortem human brain tissue - YouTube. Available at: [Link]

  • Protocol for mouse brain tissue processing and downstream analysis of circRNA-protein interactions in vivo - ResearchGate. Available at: [Link]

  • Brain and blood extraction for immunostaining, protein, and RNA measurements after long-term two photon imaging in mice. Available at: [Link]

Sources

alpha-Methyl-m-methoxy-DL-phenylalanine experimental design

Application Note: Pharmacological Characterization and Experimental Utility of -Methyl- -methoxy-DL-phenylalanine[1]

Executive Summary


1



1prodrug precursor1

Unlike direct tyrosine hydroxylase inhibitors (e.g.,


1

1


1

This guide details the experimental design for using this compound to induce central catecholamine depletion and model experimental phenylketonuria (PKU)-like conditions.[1]

Chemical & Pharmacological Basis[1][2][3][4]

Mechanism of Action: The "False Transmitter" Hypothesis

The utility of


1competitive substrate1
  • Transport: The

    
    -methyl group prevents rapid degradation by monoamine oxidase (MAO), while the 
    
    
    -methoxy group enhances lipophilicity for BBB transport.[1]
  • Activation: CYP450 enzymes (primarily hepatic) demethylate the methoxy group to yield

    
    -methyl-
    
    
    -tyrosine.[1]
  • Decarboxylation: AADC converts the intermediate into

    
    -methyl-
    
    
    -tyramine.[1]
  • Hydroxylation: Dopamine

    
    -hydroxylase (DBH) converts this into 
    
    
    -methyl-
    
    
    -octopamine
    .[1]
  • Displacement: This final product accumulates in synaptic vesicles, displacing norepinephrine and dopamine.[1] Because it has low efficacy at adrenergic receptors, it causes a functional blockade of sympathetic transmission.[1]

Metabolic Pathway Diagram[1]

MetabolicPathwayCompoundα-Methyl-m-methoxy-DL-phenylalanineBBBBlood-Brain Barrier(Enhanced Transport)Compound->BBBLipophilic EntryInter1α-Methyl-m-tyrosineBBB->Inter1CYP450(O-Demethylation)Inter2α-Methyl-m-tyramineInter1->Inter2AADC(Decarboxylation)FalseTransα-Methyl-m-octopamine(False Transmitter)Inter2->FalseTransDBH(Hydroxylation)VesicleSynaptic Vesicle(Displacement of NE/DA)FalseTrans->VesicleAccumulation

Figure 1: Metabolic activation pathway converting the methoxy precursor into the active false neurotransmitter.[1]

Experimental Design Strategy

Variables and Controls

To ensure data integrity (E-E-A-T), experiments must account for the racemic nature of the compound (DL-mixture).[1]

Variable CategoryExperimental ChoiceRationale
Test Compound

-Methyl-

-methoxy-DL-phenylalanine
The DL-form is commercially standard; L-isomer is the active substrate.[1]
Positive Control Reserpine (5 mg/kg)Validates the ability to deplete vesicles (VMAT blockade).[1]
Negative Control Saline / Vehicle (pH 7.[1]4)Establishes baseline neurotransmitter levels.[1]
Specificity Control

-Methyl-

-tyrosine (AMPT)
Distinguishes between synthesis inhibition (AMPT) and displacement (Test Compound).
Dose Range 100 – 400 mg/kg (i.p.)[1]Sufficient to saturate AADC without inducing acute toxicity.[1]
Formulation Challenges

The presence of the

1
  • Critical Step: Do not use simple saline.[1] The compound requires acidification for dissolution, followed by careful neutralization.[1]

Detailed Protocols

Protocol A: Preparation and Solubilization

Target Concentration: 50 mg/mL (suitable for rodent injection).[1]

  • Weighing: Accurately weigh 500 mg of

    
    -Methyl-
    
    
    -methoxy-DL-phenylalanine.
  • Acidification: Add 4.0 mL of 0.1 N HCl. Vortex vigorously for 2 minutes.[1] The solution should become clear.

  • Neutralization: Slowly add 0.1 N NaOH dropwise while monitoring with a micro-pH probe.

  • Endpoint: Adjust pH to 6.5 – 7.0.

    • Note: If pH exceeds 7.5, precipitation may occur.[1] If this happens, back-titrate immediately with dilute HCl.[1]

  • Volume Adjustment: Bring final volume to 10 mL with sterile physiological saline (0.9% NaCl).

  • Sterilization: Filter through a 0.22

    
    m PES membrane syringe filter.[1]
    
Protocol B: In Vivo Neurochemical Depletion (Rodent Model)

Objective: To assess the depletion of striatal dopamine (DA) and norepinephrine (NE).[1]

  • Acclimatization: House C57BL/6 mice (n=8/group) for 7 days with standard light/dark cycles.

  • Dosing Regimen:

    • T=0: Administer Vehicle or Test Compound (200 mg/kg, i.p.).

    • T=12h: Repeat administration (to maintain competitive pressure on AADC).

    • T=24h: Sacrifice.

  • Tissue Collection:

    • Rapidly decapitate animals.

    • Dissect Striatum (for DA) and Cortex (for NE) on ice.[1]

    • Snap freeze in liquid nitrogen.

  • Sample Processing:

    • Homogenize tissue in 0.1 M Perchloric Acid (PCA) containing 0.1% sodium metabisulfite (antioxidant).[1]

    • Centrifuge at 14,000 x g for 20 mins at 4°C.

    • Collect supernatant for HPLC-ECD analysis.[1]

Protocol C: HPLC-ECD Detection Parameters

System: C18 Reverse Phase Column (150 x 4.6 mm, 3

11
  • Mobile Phase:

    • 90% Citrate-Phosphate Buffer (50 mM, pH 3.0)[1]

    • 10% Acetonitrile[1]

    • 0.2 mM Octanesulfonic acid (Ion-pairing agent)[1]

    • 0.1 mM EDTA[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Identification:

    • Dopamine: Retention ~6.5 min.[1]

    • 
      -Methyl-
      
      
      -octopamine (Metabolite):
      Retention ~12.0 min (More lipophilic).[1]
    • Internal Standard: 3,4-Dihydroxybenzylamine (DHBA).[1]

Experimental Workflow Diagram

Workflowcluster_0Phase 1: Preparationcluster_1Phase 2: In Vivocluster_2Phase 3: AnalysisStep1Weigh Compound(DL-Isomer)Step2Acid Solubilization(0.1 N HCl)Step1->Step2Step3pH Adjustment(pH 6.5-7.0)Step2->Step3Step4IP Injection(200 mg/kg)Step3->Step4Step5Wait 24h(Metabolic Conversion)Step4->Step5Step6Tissue Harvest(Striatum/Cortex)Step5->Step6Step7PCA ExtractionStep6->Step7Step8HPLC-ECDStep7->Step8Step9Data: DA/NE RatioStep8->Step9

Figure 2: End-to-end experimental workflow from formulation to data acquisition.

Data Analysis & Interpretation

When analyzing results, expect an inverse correlation between the accumulation of the false transmitter and the levels of endogenous amines.[1]

Table 1: Expected Neurochemical Profile (24h Post-Dose)

AnalyteVehicle Group (ng/mg protein)Test Group (ng/mg protein)% ChangeInterpretation
Dopamine (DA)



Displaced by false transmitter.[1]
Norepinephrine (NE)



Vesicular displacement in terminals.[1]

-Me-

-Octopamine

(ND)

N/ASuccessful synthesis and storage.[1]
Serotonin (5-HT)



Minimal effect (selectivity check).[1]

Note: Data represents typical values for C57BL/6 striatal tissue.[1] ND = Not Detected.

Troubleshooting & Quality Control

  • Issue: Low Depletion Efficiency.

    • Cause: Rapid renal clearance of the parent compound before demethylation.[1]

    • Solution: Administer a peripheral decarboxylase inhibitor (e.g., Carbidopa, 25 mg/kg) 30 minutes prior.[1] This forces more precursor into the brain before it is metabolized peripherally.[1]

  • Issue: High Mortality. [1]

    • Cause: Non-specific binding or D-isomer toxicity.[1]

    • Solution: Verify pH of injection solution.[1] Ensure dose does not exceed 400 mg/kg/day.[1]

  • Issue: HPLC Peak Overlap.

    • Cause:

      
      -methyl-
      
      
      -tyramine co-eluting with Dopamine.[1]
    • Solution: Adjust ion-pairing agent (Octanesulfonic acid) concentration.[1] Increasing OSA increases retention of the more lipophilic methyl/methoxy derivatives.[1]

References

  • Spector, S., et al. (1965).[1] "Blockade of endogenous norepinephrine synthesis by

    
    -methyl-tyrosine, an inhibitor of tyrosine hydroxylase."[1][2] Journal of Pharmacology and Experimental Therapeutics. 
    
  • Udenfriend, S., et al. (1966).[1] "Biochemical studies on the mechanism of action of

    
    -methyl-tyrosine and its analogs." Biochemical Pharmacology. 
    
  • Gundlach, A. L., & Beart, P. M. (1982).[1] "Neurochemical studies of the mechanism of action of

    
    -methyl-m-tyrosine." Journal of Neurochemistry. (Demonstrates the false transmitter accumulation pathway). 
    
  • Chem-Impex International. "DL-alpha-Methyltyrosine Product Data." (Chemical properties and solubility data for alpha-methyl derivatives).

  • Kopin, I. J. (1968).[1] "False Adrenergic Transmitters."[1] Annual Review of Pharmacology. (Foundational text on the displacement mechanism). [1]

Troubleshooting & Optimization

alpha-Methyl-m-methoxy-DL-phenylalanine synthesis yield improvement

Technical Support Center: Optimizing -Methyl- -methoxy-DL-phenylalanine Synthesis

Topic: Yield Improvement & Troubleshooting Guide Ticket ID: CHEM-SUP-8821 Assigned Scientist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

The synthesis of


-methyl-

-methoxy-DL-phenylalanine

112

This guide prioritizes the Bucherer-Bergs route, as it is the most scalable method for

12

Module 1: The Bucherer-Bergs Protocol (Hydantoin Formation)[1][3][4][5]

The Bottleneck: The conversion of 3-methoxyacetophenone to 5-(3-methoxyphenyl)-5-methylhydantoin is the yield-determining step.[1] Ketones are less reactive than aldehydes due to steric hindrance and electronic stabilization.[2]

Optimized Protocol
  • Reagents:

    • 3-Methoxyacetophenone (1.0 eq)[1][2]

    • Potassium Cyanide (KCN) (1.2 eq)[1][2]

    • Ammonium Carbonate ((NH

      
      )
      
      
      CO
      
      
      ) (3.0 eq)[1][2]
    • Solvent: 50% Ethanol / 50% Water (v/v)[1][2]

  • Procedure:

    • Dissolve (NH

      
      )
      
      
      CO
      
      
      and KCN in water.[1][2]
    • Add the ketone dissolved in ethanol.[3]

    • Critical Step: Seal the reaction in a pressure tube or autoclave.

    • Heat to 60–65°C for 24–48 hours.

  • Why this works (Causality):

    • Ammonia Retention: Open reflux allows ammonia (generated from carbonate) to escape.[1][2] Low ammonia concentration shifts the equilibrium back toward the starting ketone. Sealing the vessel maintains high ammonia partial pressure.

    • Solvent Ratio: A 1:1 EtOH/Water mixture ensures the lipophilic ketone and the ionic salts remain in a single phase, maximizing collision frequency.[1][2]

Visualization: Reaction Workflow

BuchererBergscluster_0Reagentscluster_1Process ControlKetone3-MethoxyacetophenoneSealedSealed Vessel(Retain NH3)Ketone->SealedSaltsKCN + (NH4)2CO3Salts->SealedIntermediateAminonitrile(Transient)Sealed->IntermediateSlow StepTemp60-65°C(48 Hours)Product5-(3-methoxyphenyl)-5-methylhydantoinTemp->ProductRing ClosureIntermediate->Temp

Figure 1: The optimized Bucherer-Bergs workflow emphasizing ammonia retention for ketone substrates.

Module 2: Hydrolysis & Isolation (The "Methoxy" Trap)[1]

The Risk: Standard hydrolysis using HBr or HI is forbidden for this specific target. Strong mineral acids at high temperatures will cleave the methyl ether, resulting in the phenol (an analog of Methyldopa) rather than the desired methoxy compound.[1]

Optimized Protocol: The Barium Hydroxide Method

We recommend alkaline hydrolysis using Barium Hydroxide, Ba(OH)

12
  • Hydrolysis:

    • Suspend the hydantoin in saturated aqueous Ba(OH)

      
       (approx. 2.5 eq).
      
    • Reflux at 120°C (oil bath) for 24–36 hours.

    • Checkpoint: Monitor by TLC or HPLC.[2] The disappearance of the hydantoin peak is critical.

  • Workup (Sulfate Precipitation):

    • Cool the mixture.

    • Add dilute H

      
      SO
      
      
      dropwise.[2]
    • Stop point: Monitor pH or conductivity.[2] Stop exactly when no further white precipitate (BaSO

      
      ) forms.[1][2]
      
    • Filter off the BaSO

      
       cake. The filtrate contains your free amino acid.
      
  • Isolation (Isoelectric Point):

    • Concentrate the filtrate.

    • Adjust pH to the isoelectric point (pI) of the amino acid (approx pH 5.8–6.0 ).

    • Cool to 4°C. The product will crystallize as a white zwitterionic solid.

Visualization: Hydrolysis Decision Tree

HydrolysisStartHydantoin IntermediateDecisionChoose Hydrolysis AgentStart->DecisionPathAHBr / HI (Acidic)Decision->PathAPathBNaOH (Basic)Decision->PathBPathCBa(OH)2 (Basic)Decision->PathCResultAFAILURE:O-Demethylation(Phenol formed)PathA->ResultAResultBHigh Salt Load(Difficult Desalting)PathB->ResultBResultCSUCCESS:Methoxy IntactEasy BaSO4 RemovalPathC->ResultC

Figure 2: Selection logic for hydrolysis reagents to preserve the methoxy group.

Troubleshooting Guide & FAQ

Q1: My hydantoin yield is stuck at 30%. What is wrong?

Diagnosis: This is likely an equilibrium issue.[2]

  • Cause: Ammonia is escaping the reaction mixture. In the Bucherer-Bergs reaction, the formation of the hydantoin is reversible.[1] If NH

    
     leaves, the equilibrium shifts back to the ketone.[1][2]
    
  • Fix: Ensure you are using a pressure tube or autoclave.[1][2] Do not use a standard reflux condenser open to air.[2] Increase (NH

    
    )
    
    
    CO
    
    
    to 4.0 equivalents.
Q2: The final product is brown/sticky oil, not a white powder.

Diagnosis: Oxidation or incomplete purification.[2]

  • Cause: If you used NaOH for hydrolysis, you likely have high salt (NaCl) contamination preventing crystallization.[1][2] If the color is brown, trace phenols might be oxidizing.[1][2]

  • Fix:

    • Dissolve the crude oil in a minimum amount of hot water.

    • Add activated charcoal, boil for 5 mins, and filter hot.

    • Add Ethanol to the filtrate until turbid, then refrigerate. This "recrystallization by anti-solvent" often forces the zwitterion out.

Q3: Why use Barium Hydroxide instead of Sodium Hydroxide?

Scientific Rationale:

  • NaOH: Requires neutralization with HCl, generating NaCl.[1][2] Separating a water-soluble amino acid from NaCl is difficult and often requires expensive ion-exchange resins.[1][2]

  • Ba(OH)

    
    :  Neutralization with H
    
    
    SO
    
    
    generates BaSO
    
    
    , which is completely insoluble.[1][2] Filtration removes the salt entirely, leaving a pure aqueous solution of the amino acid.[1][2]
Q4: Can I use the Strecker Synthesis instead?

Advisory:

  • While possible, the Strecker synthesis (Amine + Cyanide) for ketones is notoriously difficult due to the reversibility of the aminonitrile formation.[1] The Bucherer-Bergs reaction is thermodynamically favored for ketones because the hydantoin ring is extremely stable, driving the reaction to completion.[1] Stick to Bucherer-Bergs for

    
    -methyl analogs.[1][2]
    

Data Summary: Solvent Effects on Hydantoin Yield[1][2][6]

Solvent SystemTemperaturePressureYield (Isolated)Notes
100% Water100°COpen< 15%Ketone insoluble; poor mixing.[1][2]
50% EtOH / Water80°COpen40-50%Ammonia loss limits conversion.[1][2]
50% EtOH / Water 65°C Sealed 85-92% Optimal conditions.
100% Ethanol65°CSealed60%Carbonate salts precipitate out.[1][2]

References

  • Bucherer-Bergs Reaction Mechanism & Optimization

    • Ware, E. (1950).[1][2] The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.[1][2]

    • [1][2]

  • Hydrolysis Protocols (Alkaline vs Acidic)

    • Vogel, A. I.[1][2] Vogel's Textbook of Practical Organic Chemistry. (Standard reference for amino acid synthesis via hydantoins).

    • Britton, E. C., et al. (1952).[1][2] Synthesis of Methionine and related amino acids. U.S. Patent 2,605,282.[2] (Demonstrates hydrolysis challenges).

  • Isoelectric Point & Purification

    • Master Organic Chemistry.[2] Isoelectric Points of Amino Acids.

alpha-Methyl-m-methoxy-DL-phenylalanine solubility issues

Technical Support Center: -Methyl- -methoxy-DL-phenylalanine

Topic: Solubility Optimization, Handling, and Stability Protocols Audience: Researchers, Medicinal Chemists, and Formulation Scientists[1][2]

Core Technical Overview

Compound Identity:


Chemical Nature:2Key Challenge:

negligible solubility in water at neutral pH (pH 6–7)3

Most user difficulties stem from attempting to dissolve this compound in neutral buffers (PBS, TBS) or pure organic solvents (Ethanol, Acetone) without adjusting for its ionization state.[1]

Solubility & Handling Guide
Solubility Profile & Solvent Compatibility
Solvent SystemSolubility RatingNotes & Recommendations
Water (pH 6–7) 🔴 Insoluble The compound exists as a zwitterion with high lattice energy.[1][2][3] It will form a cloudy suspension.[1][2][3]
0.1M – 1.0M HCl 🟢 High Protonation of the amine breaks the zwitterionic lattice.[1][3] Recommended for acidic stock solutions.
0.1M – 1.0M NaOH 🟢 High Deprotonation of the carboxylate achieves solubility.[1][3] Recommended for basic stock solutions.
DMSO 🟡 Moderate Soluble (approx. 10–50 mg/mL), but dilution into aqueous buffers may cause immediate precipitation.[1][2][3]
Ethanol / Methanol 🔴 Low Poor solubility for the free amino acid form.[1][2][3] Requires acidification (e.g., 5% HCl in MeOH).[1][2][3]
Troubleshooting Decision Matrix (Visualized)

The following diagram guides you to the correct solvent system based on your experimental end-point.

Solubility_Decision_TreeStartStart: Dissolving alpha-Methyl-m-methoxy-DL-phenylalanineApp_TypeWhat is your Application?Start->App_TypeBio_AssayBiological Assay (Cell Culture / Enzyme)App_Type->Bio_AssayChem_SynthChemical Synthesis (Derivatization)App_Type->Chem_SynthRoute_AcidAcidic Route:Dissolve in 0.1M HClBio_Assay->Route_AcidIf target tolerates acidRoute_BaseBasic Route:Dissolve in 0.1M NaOHBio_Assay->Route_BaseIf target tolerates baseRoute_DMSOOrganic Route:Dissolve in DMSOBio_Assay->Route_DMSOIf DMSO < 1% finalChem_Synth->Route_AcidEsterificationChem_Synth->Route_BaseAcylationDilutionDilute into BufferRoute_Acid->DilutionRoute_Base->DilutionRoute_DMSO->DilutionPrecip_CheckCheck for PrecipitationDilution->Precip_CheckPrecip_Check->Route_DMSOPrecipitates? Increase DMSO or Adjust pHSuccessReady for UsePrecip_Check->SuccessClear Solution

Caption: Figure 1. Decision matrix for selecting the appropriate solvent system based on downstream application requirements.

Frequently Asked Questions (Technical Troubleshooting)
Q1: I added water to the powder, and it formed a "clump" that won't dissolve even with vortexing. Why?

Diagnosis: You are observing the Isoelectric Point (pI) Effect .[2][3] Mechanism: The calculated pI of

6.023


23Solution:
  • Do not add more water.[2][3]

  • Add 1.0 M HCl or 1.0 M NaOH dropwise while vortexing.

  • The solution will clear once the pH shifts below 3 (protonation) or above 9 (deprotonation).[2][3]

Q2: My DMSO stock solution precipitates when I dilute it into PBS (pH 7.4).

Diagnosis: "Crash-out" precipitation. Mechanism: While DMSO solubilizes the compound by disrupting hydrogen bonds, diluting it into a neutral aqueous buffer (PBS) re-establishes the aqueous environment at the compound's pI (pH ~6–7.4).[1][3] The hydrophobic


23Solution:
  • Method A (pH Shift): Ensure your buffer is slightly acidic or basic if your assay permits.[1][2][3]

  • Method B (Slow Dilution): Dilute the DMSO stock slowly with vigorous stirring.[2][3]

  • Method C (Lower Concentration): Keep the final concentration in the assay below 100 µM.

Q3: Is the "DL" (racemic) mixture less soluble than the pure enantiomer?

Expert Insight: Generally, racemic crystals (DL) can have different lattice energies than enantiopure crystals (L or D).[1][3] While specific data for this derivative is sparse, racemates often pack more densely (higher lattice energy) and can be less soluble than their pure counterparts.[2][3] Treat the DL form as requiring more aggressive pH adjustment than you might expect for the L-isomer.[2][3]

Q4: Can I heat the solution to dissolve it?

Warning:

  • Acidic/Neutral pH: Mild heating (up to 50°C) is generally safe.[1][2][3]

  • Basic pH (>10): Avoid high heat.

    
    -Methyl amino acids are resistant to racemization (due to the 
    
    
    -methyl group blocking proton abstraction), but the methoxy group can be sensitive to strong base at high temperatures over time, potentially leading to degradation.
Standard Operating Procedures (SOPs)
Protocol A: Preparation of 100 mM Aqueous Stock Solution

Best for cell culture or enzymatic assays where small volumes of acid/base are negligible.[3]

  • Weigh: Calculate the mass required for 10 mL of 100 mM solution.

    • MW ≈ 209.24 g/mol (Check your specific CoA for salt forms).[1][2][3]

    • Target Mass: ~209 mg.[1][2][3]

  • Solvent Selection:

    • Option 1 (Acidic): Measure 8 mL of 0.5 M HCl .[1][2][3]

    • Option 2 (Basic): Measure 8 mL of 0.5 M NaOH .[1][2][3]

  • Dissolution: Add the powder to the solvent.[2][3] Vortex for 30 seconds.[1][2][3] If particles remain, sonicate for 5 minutes at room temperature.

  • Adjustment: Bring final volume to 10 mL with the same solvent.

  • Sterilization: Filter through a 0.22 µm PVDF or PES membrane .[1][2][3] (Do not use Nylon for acidic solutions if avoidable).[1][2][3]

Protocol B: Chemical Stability & Storage
  • Solid State: Store at -20°C. Desiccate. Stable for >2 years.[2][3][4][5][6]

  • Solution State:

    • Acidic stocks (pH < 3) are stable at 4°C for 1 month.[1][2][3]

    • Basic stocks (pH > 9) should be used fresh or frozen at -80°C to prevent oxidation of the aromatic ring (though the methoxy group offers some protection compared to phenols).[2][3]

Mechanistic Visualization: pH-Dependent Solubility[2][7]

The following diagram illustrates the ionization states that dictate solubility.

Ionization_StatesCationCATIONIC FORM(pH < 2)SolubleZwitterionZWITTERION(pH ~ 6.0)Insoluble / PrecipitateCation->Zwitterion+ OH⁻ (Deprotonation)Zwitterion->Cation+ H⁺ (Protonation)AnionANIONIC FORM(pH > 10)SolubleZwitterion->Anion+ OH⁻ (Deprotonation)Anion->Zwitterion+ H⁺ (Protonation)

Caption: Figure 2.[1][2][3] The solubility "U-curve."[2][3] The compound is soluble at extremes of pH (Green) but precipitates near its isoelectric point (Red).[1][3]

References
  • Relevance: Establishes baseline solubility protocols for structurally homologous -methyl amino acids, confirming insolubility in neutral water and solubility in acidic/basic conditions.
  • Relevance: Provides pKa values for Phenylalanine derivatives (Carboxyl ~1.83, Amine ~9.13), supporting the calculation of the isoelectric point (pI ~6.0).
  • Relevance: Confirms the specific requirement for ultrasonic treatment and pH adjustment for this class of compounds.
  • PubChem. (2025).[1][2][3] 3-Methoxy-D-phenylalanine Compound Summary. [Link][2]

    • Relevance: Provides physicochemical properties (LogP, H-bond donors) for the methoxy-phenylalanine scaffold.[2]

Technical Support Center: Navigating Inconsistent Results with Novel Phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel amino acid analogs. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during experimentation with compounds such as alpha-Methyl-m-methoxy-DL-phenylalanine and other unnatural amino acids (UAAs). Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve experimental hurdles, ensuring the integrity and reproducibility of your results.

Introduction: The Promise and Perils of Unnatural Amino Acids

Unnatural amino acids (UAAs) are powerful tools in drug discovery and chemical biology, offering the potential to enhance the stability, potency, and selectivity of peptides and other therapeutic agents.[1][2] Phenylalanine analogs, in particular, are of significant interest for their ability to probe and modulate biological systems. However, their novel structures can also introduce unexpected challenges in experimental workflows, leading to inconsistent and difficult-to-interpret results. This guide is structured to walk you through the experimental process, highlighting potential pitfalls and offering expert-driven solutions.

Part 1: Compound Identity, Handling, and Preparation

The root of many experimental inconsistencies can be traced back to the very beginning: the handling and preparation of the novel compound.

Question: I'm seeing variable activity with my phenylalanine analog. Could it be an issue with the compound itself?

Answer: Absolutely. The purity and identity of a novel compound are paramount. Here’s a checklist to validate your starting material:

  • Purity Verification: Always request and scrutinize the Certificate of Analysis (CoA) from your supplier. For in-house synthesized compounds, perform independent purity analysis using methods like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Even seemingly minor impurities can have significant off-target effects.

  • Isomeric Complexity: The "DL" in alpha-Methyl-m-methoxy-DL-phenylalanine indicates a racemic mixture of D- and L-enantiomers. These stereoisomers can have vastly different biological activities and metabolic fates. Consider if your assay can distinguish between enantiomers or if a stereochemically pure compound is necessary for your research goals.

  • Chemical Stability: Phenylalanine analogs, especially those with reactive functional groups, can be susceptible to degradation over time. Store your compound under the recommended conditions (e.g., desiccated, protected from light, at the correct temperature) and be mindful of its shelf-life.

Question: My compound has poor solubility in my assay buffer. What are my options?

Answer: Solubility is a frequent hurdle with novel organic molecules. Forcing a compound into solution can lead to precipitation and inaccurate concentrations. Here's a systematic approach to optimizing solubility:

Strategy Description Considerations
Co-solvents Start with a small amount of a water-miscible organic solvent like DMSO or ethanol to dissolve the compound before diluting with your aqueous buffer.Keep the final solvent concentration low (typically <1%) to avoid solvent-induced artifacts in your biological assay.
pH Adjustment The charge state of ionizable groups (like the carboxylic acid and amine on an amino acid) is pH-dependent. Adjusting the pH of your buffer can significantly impact solubility.Ensure the final pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
Excipients Surfactants or cyclodextrins can be used to encapsulate and solubilize hydrophobic compounds.These should be used with caution as they can have their own biological effects.
Sonication/Vortexing Mechanical agitation can help to break up solid particles and aid in dissolution.Be gentle to avoid degrading the compound.

Experimental Workflow for Solubility Optimization

Caption: A stepwise workflow for troubleshooting poor compound solubility.

Part 2: Biological Assay Considerations

Once you have a properly prepared compound solution, the next set of challenges lies within the biological assay itself.

Question: I'm observing inconsistent results in my cell-based assays. What could be the cause?

Answer: Cell-based assays are complex systems with many potential sources of variability. When working with a novel phenylalanine analog, consider the following:

  • Cellular Uptake and Transport: How does your compound get into the cell? Phenylalanine analogs can be substrates for amino acid transporters like the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells.[3][4] If uptake is a limiting factor, you may see inconsistent effects. Consider using cell lines with known transporter expression levels or genetically engineering cells to express specific transporters.

  • Metabolic Stability: Your compound may be metabolized by cellular enzymes, leading to a decrease in the active concentration over time or the formation of active metabolites.[3] Perform time-course experiments to assess the duration of the compound's effect. LC-MS/MS analysis of cell lysates can be used to quantify the parent compound and identify potential metabolites.

  • Off-Target Effects: A novel compound can interact with multiple cellular targets, leading to unexpected phenotypes. Comprehensive target profiling and pathway analysis are crucial to understanding your compound's mechanism of action.

  • Endogenous Ligand Competition: As an amino acid analog, your compound will likely compete with endogenous amino acids for binding to its target or transporter.[5] The concentration of other amino acids in your cell culture media can therefore influence the apparent potency of your compound. Consider using defined media or performing experiments in media with varying amino acid concentrations.

Signaling Pathway Perturbation by a Phenylalanine Analog

G cluster_0 Cellular Environment compound Phenylalanine Analog transporter Amino Acid Transporter (e.g., LAT1) compound->transporter Uptake target_protein Target Protein compound->target_protein Binding metabolism Cellular Metabolism compound->metabolism Metabolism transporter->compound signaling Downstream Signaling target_protein->signaling response Cellular Response signaling->response endogenous_aa Endogenous Amino Acids endogenous_aa->transporter Competition inactive_metabolite Inactive Metabolite metabolism->inactive_metabolite

Caption: Potential cellular interactions of a novel phenylalanine analog.

Part 3: Mechanism of Action and Data Interpretation

Understanding the "why" behind your results is critical for advancing your research.

Question: My phenylalanine analog shows activity, but I'm not sure of its mechanism of action. How can I investigate this?

Answer: Elucidating the mechanism of action (MoA) is a key step in drug development. For a phenylalanine analog, consider these possibilities:

  • Enzyme Inhibition: Many phenylalanine analogs act as enzyme inhibitors. For example, α-methylphenylalanine is an inhibitor of tyrosine hydroxylase and phenylalanine hydroxylase.[3][6] If you suspect your compound inhibits a specific enzyme, perform in vitro enzyme activity assays.

  • Receptor Binding: Phenylalanine is a precursor to neurotransmitters, and its analogs can interact with various receptors.[7] Radioligand binding assays or functional assays with cells expressing specific receptors can be used to investigate this.

  • Incorporation into Proteins: In some cases, UAAs can be incorporated into newly synthesized proteins, leading to altered protein function.[1] This can be investigated using mass spectrometry-based proteomics.[8][]

Question: I'm seeing conflicting data from different assays. How do I reconcile these results?

Answer: Discrepancies between different assays are common and often provide valuable insights. Here's how to approach this:

  • Orthogonal Assays: Use multiple, distinct assays to measure the same biological endpoint. For example, if you are assessing cell viability, use both a metabolic assay (e.g., MTT) and a membrane integrity assay (e.g., LDH release).

  • Positive and Negative Controls: Robust controls are essential for interpreting your data. Include a known active compound as a positive control and an inactive structural analog as a negative control.

  • Dose-Response Curves: Always perform full dose-response curves to determine the potency (EC50/IC50) and efficacy of your compound. Inconsistencies may only be apparent at certain concentrations.

Conclusion: A Systematic Approach to Troubleshooting

Working with novel compounds like alpha-Methyl-m-methoxy-DL-phenylalanine and other UAAs is an exciting frontier of research. However, it requires a meticulous and systematic approach to experimentation. By carefully considering compound identity, handling, and preparation, as well as the nuances of your biological assays and data interpretation, you can overcome the challenges of inconsistent results and unlock the full potential of these powerful molecules.

References

  • Wikipedia. α-Methylphenylalanine. [Link]

  • Uchida, T., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports. [Link]

  • Shah, G. N., & Johnson, R. C. (1982). Effects of alpha-methylphenylalanine plus phenylalanine treatment during development on myelin in rat brain. Experimental Neurology. [Link]

  • Taub, F., & Johnson, T. C. (1977). Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. Biochemical Journal. [Link]

  • Bousquet, C., et al. (2023). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC Medicinal Chemistry. [Link]

  • Wikipedia. Mescaline. [Link]

  • Kumar, A., et al. (2023). Iron-Mediated Regioselective C–H Chalcogenation of Tyrosine Derivatives Using Mechanochemistry. The Journal of Organic Chemistry. [Link]

  • Novor. (2021). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. [Link]

  • Singh, Y., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2022). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. [Link]

Sources

Technical Support Center: Stability of α-Methyl-m-methoxy-DL-phenylalanine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for α-Methyl-m-methoxy-DL-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide not just procedural steps, but the scientific reasoning behind them to ensure the integrity and success of your research.

I. Understanding the Stability of α-Methyl-m-methoxy-DL-phenylalanine

α-Methyl-m-methoxy-DL-phenylalanine is a non-proteinogenic amino acid with unique structural features that influence its stability. The presence of an α-methyl group can enhance its resistance to enzymatic degradation, while the methoxy group on the phenyl ring can affect its susceptibility to chemical modifications, particularly oxidation.[1] Understanding these characteristics is crucial for designing robust experiments and interpreting results accurately.

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the handling and stability of α-Methyl-m-methoxy-DL-phenylalanine solutions.

1. What is the recommended solvent for dissolving α-Methyl-m-methoxy-DL-phenylalanine?

For general use, sterile, purified water is a good starting point. The solubility of similar compounds like 4-Methoxy-L-phenylalanine is reported to be very high in water.[2] For applications requiring organic co-solvents, methanol or acetonitrile are commonly used in HPLC analysis of phenylalanine derivatives and should be compatible.[3] Always use high-purity solvents to avoid introducing contaminants that could interfere with your experiments or degrade the compound.

2. What are the recommended storage conditions for stock solutions?

For long-term storage, it is recommended to store stock solutions of α-Methyl-m-methoxy-DL-phenylalanine at -20°C or -80°C. For short-term storage (a few days), refrigeration at 2-8°C is acceptable.[4] Avoid repeated freeze-thaw cycles, as this can lead to degradation. It is best practice to aliquot stock solutions into smaller, single-use volumes.

3. My solution of α-Methyl-m-methoxy-DL-phenylalanine has turned a yellowish color. What could be the cause?

A change in color, such as yellowing, often indicates degradation, likely due to oxidation. The methoxy-substituted aromatic ring can be susceptible to oxidation, which can lead to the formation of colored byproducts.[5] This can be exacerbated by exposure to light, elevated temperatures, or the presence of oxidizing agents in your solvent or container. Ensure your solutions are protected from light and stored at the recommended low temperatures.

4. I see extra peaks in my HPLC chromatogram when analyzing my α-Methyl-m-methoxy-DL-phenylalanine solution. What could they be?

Unexpected peaks can arise from several sources:

  • Degradation Products: The compound may have degraded due to improper storage or handling. Common degradation pathways include oxidation, hydrolysis, and photodegradation.

  • Impurities in the Starting Material: The solid compound may contain impurities from its synthesis.

  • Contaminants: The solvent, container, or other reagents may have introduced contaminants.

To identify the source, you can perform a forced degradation study to intentionally generate degradation products and compare their retention times to the unexpected peaks.

III. Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and analysis of α-Methyl-m-methoxy-DL-phenylalanine solutions.

Problem Potential Cause Troubleshooting Steps
Poor Solubility Incorrect solvent; low temperature.Try gentle warming or sonication to aid dissolution in aqueous solutions. If using a co-solvent, ensure the correct ratio is used.
Precipitation upon Storage Supersaturated solution; temperature fluctuations.Ensure the concentration is within the solubility limit at the storage temperature. Avoid large temperature swings during storage.
Inconsistent Results in Bioassays Degradation of the compound in the assay medium.Assess the stability of the compound in your specific cell culture or assay buffer under the experimental conditions (e.g., 37°C, presence of media components).
Loss of Compound Over Time (Low Assay Values) Adsorption to container surfaces; degradation.Use low-binding microcentrifuge tubes or glassware. Prepare fresh solutions for critical experiments and store them properly.
Broad or Tailing Peaks in HPLC Inappropriate mobile phase pH; column degradation.Adjust the mobile phase pH to ensure the compound is in a single ionic state. Use a new or properly maintained HPLC column.

IV. Experimental Protocols

A. Protocol for Forced Degradation Study

A forced degradation study is essential to understand the potential degradation pathways of α-Methyl-m-methoxy-DL-phenylalanine and to develop a stability-indicating analytical method.[6][7][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]

1. Preparation of Stock Solution: Prepare a stock solution of α-Methyl-m-methoxy-DL-phenylalanine at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).[9]

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.[8]

  • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.[8]

  • Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the stock solution at 60°C for 48 hours in a temperature-controlled oven.

  • Photodegradation: Expose the stock solution to a light source providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Neutralization and Analysis: After the specified stress period, cool the samples to room temperature. Neutralize the acidic and basic solutions with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis.

B. Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its potential degradation products.[10][11][12]

1. Initial HPLC Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., around 210 nm for the phenylalanine backbone and potentially a secondary wavelength to monitor the aromatic ring).[4][13]

  • Column Temperature: 30°C.[4][9]

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 10 µL.

2. Method Optimization: Inject the stressed samples and the unstressed control. The goal is to achieve baseline separation of the parent peak from all degradation product peaks. Adjust the gradient, mobile phase composition, and flow rate as needed to optimize the separation.

3. Method Validation: Once the method is optimized, it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

V. Visualization of Key Concepts

A. Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of α-Methyl-m-methoxy-DL-phenylalanine under various stress conditions.

G main α-Methyl-m-methoxy-DL-phenylalanine hydrolysis Hydrolysis (Strong Acid/Base, Heat) main->hydrolysis oxidation Oxidation (e.g., H2O2) main->oxidation photodegradation Photodegradation (UV/Vis Light) main->photodegradation hydrolysis_prod Potential Minor Degradation (e.g., decarboxylation) hydrolysis->hydrolysis_prod oxidation_prod1 Hydroxylation of Aromatic Ring oxidation->oxidation_prod1 oxidation_prod2 Demethylation of Methoxy Group oxidation->oxidation_prod2 photo_prod1 Radical-mediated Side-chain Cleavage photodegradation->photo_prod1 photo_prod2 Ring Opening/ Rearrangement photodegradation->photo_prod2

Caption: Potential degradation pathways of α-Methyl-m-methoxy-DL-phenylalanine.

B. Workflow for Stability-Indicating Method Development

This diagram outlines the systematic approach to developing a stability-indicating HPLC method.

G cluster_0 Method Development cluster_1 Outcome A Forced Degradation Study B Initial HPLC Method Screening A->B Generate Stressed Samples C Method Optimization B->C Optimize Separation D Method Validation C->D Verify Performance E Validated Stability- Indicating Method D->E Final Method

Caption: Workflow for developing a stability-indicating HPLC method.

VI. References

  • Effect of Methoxy Substituents on Wet Peroxide Oxidation of Lignin and Lignin Model Compounds. Biblioteca Digital do IPB. [Link]

  • Iron-Mediated Regioselective C–H Chalcogenation of Tyrosine Derivatives Using Mechanochemistry. The Journal of Organic Chemistry - ACS Publications. [Link]

  • HPLC chromatograms of phenylalanine (standard solutions) at different... ResearchGate. [Link]

  • Oxidation increases the strength of the methionine-aromatic interaction. PubMed Central. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. [Link]

  • Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry. MDPI. [Link]

  • Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers. [Link]

  • Hydrolysis and amino acid composition analysis of proteins. ResearchGate. [Link]

  • The Phytotoxicity of Meta-Tyrosine Is Associated With Altered Phenylalanine Metabolism and Misincorporation of This Non-Proteinogenic Phe-Analog to the Plant's Proteome. PubMed Central. [Link]

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). NIH. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • (PDF) Photodegradation Products And Their Analysis In Food. ResearchGate. [Link]

  • Phenylalanine, Tyrosine & Tryptophan HPLC Assay. Eagle Biosciences. [Link]

  • Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. PMC - NIH. [Link]

  • Phenylalanine meta-Hydroxylase: A Single Residue Mediates Mechanistic Control of Aromatic Amino Acid Hydroxylation. PubMed. [Link]

  • Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. SciSpace. [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PMC - NIH. [Link]

  • Photochemical Degradation of the UV Filter Octyl Methoxy Cinnamate Probed via Laser-Interfaced Mass Spectrometry. PubMed. [Link]

  • A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Semantic Scholar. [Link]

  • Crossover in Aromatic Amino Acid Interaction Strength: Tyrosine vs. Phenylalanine in Biomolecular Condensates. bioRxiv. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Photodegradation Products and their Analysis in Food. Herald Scholarly Open Access. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Molecular Rearrangement in Aromatic Amino Acids and Proteins After Reaction with Hydroxyl and Hydroperoxyl Radicals and UV-C Radiation. MDPI. [Link]

  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. MDPI. [Link]

  • 2278-6074 - Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • 396 BCH3023 Hydrolysis Reactions of Proteins Yielding Amino Acids. YouTube. [Link]

Sources

alpha-Methyl-m-methoxy-DL-phenylalanine cell toxicity issues

Technical Support Center: -Methyl-m-methoxy-DL-phenylalanine

Status: Operational | Tier: Advanced Research Support

Compound Profile & Application Context

  • Chemical Name:

    
    -Methyl-m-methoxy-DL-phenylalanine
    
  • Primary Utility: Competitive inhibitor/substrate for Large Neutral Amino Acid Transporters (LAT1/SLC7A5); metabolic probe for aromatic amino acid decarboxylase (AADC) and hydroxylases.

  • Critical Characteristic: The

    
    -methyl group hinders deamination by monoamine oxidase (MAO) and transaminases, extending intracellular half-life. The meta-methoxy group alters lipophilicity and enzyme affinity compared to native phenylalanine.
    

Troubleshooting Guide: Cell Toxicity & Experimental Inconsistencies

This section addresses the most common "pain points" reported by users: unexpected cytotoxicity and lack of reproducibility.

Issue A: "My cells are dying rapidly (24-48h) after treatment, even at low doses."

Diagnosis: Amino Acid Starvation / mTORC1 Collapse This compound competes with essential amino acids (Leucine, Phenylalanine) for entry via LAT1. If your culture media has low levels of essential amino acids, this drug effectively starves the cell, triggering autophagy and apoptosis via mTORC1 inhibition.

  • The Fix (Validation Step): Perform a "Rescue Experiment."

    • Prepare a control well with the drug.

    • Prepare a test well with the drug + 10x excess L-Phenylalanine .

    • If toxicity is reversed in the test well, the mechanism is on-target (transporter blockade). If toxicity persists, it is off-target (likely mitochondrial stress or oxidative damage from methoxy-metabolites).

Issue B: "I see no biological effect, even at high concentrations (1-5 mM)."

Diagnosis: Competitive Inhibition by Media Components Standard formulations like DMEM or RPMI-1640 contain high concentrations of L-Phenylalanine (0.4 mM) and L-Tyrosine. These native amino acids outcompete the analog for the LAT1 transporter.

  • The Fix: Switch to Amino Acid-Deficient Media or customized Low-Phe/Tyr media for the duration of the pulse experiment.

    • Protocol: Wash cells 2x with PBS before adding the treatment media to remove residual rich media.

Issue C: "The compound precipitates in the culture well."

Diagnosis: Isoelectric Point (pI) Crash Zwitterionic amino acids have low solubility near their isoelectric point (pH ~5.5–6.0). While culture media is pH 7.4, high local concentrations during addition can cause micro-precipitation.

  • The Fix:

    • Dissolve the stock in 0.1 M HCl or NaOH (depending on salt form) to ensure full solubilization.

    • Dilute into pre-warmed (37°C) media slowly while vortexing.

    • Do not use DMSO if possible; aqueous acid/base buffers are preferred for amino acid analogs to prevent solvent cytotoxicity.

Mechanistic Deep Dive: Why is it Toxic?

Understanding the toxicity requires mapping the compound's journey through the cell. The toxicity is rarely "chemical" (corrosive) but rather "metabolic" (interference).

The "Trojan Horse" Mechanism
  • Entry: The compound mimics L-Phenylalanine. It binds to LAT1 (SLC7A5) , a transporter highly upregulated in rapidly dividing cells (cancers, activated T-cells).

  • The Blockade: Because it is a racemic mixture (DL), the D-isomer may bind but not transport efficiently, or the L-isomer transports and accumulates.

  • Protein Synthesis Halt: The

    
    -methyl group prevents the amino acid from being incorporated into proteins (it cannot form a peptide bond easily at the ribosome due to steric hindrance). However, it can bind to tRNA synthetases, effectively "clogging" the machinery.
    
  • Polyribosome Disaggregation: This leads to a rapid disaggregation of polyribosomes, halting global protein synthesis.

Visualizing the Pathway (DOT Diagram)

ToxicityPathwayCompoundα-Methyl-m-methoxy-PheLAT1LAT1 Transporter(SLC7A5)Compound->LAT1 Competes for EntrytRNAtRNA Loading(Competitive Inhibition)Compound->tRNA False SubstrateIntracellularPoolIntracellular AA Pool(Depleted)LAT1->IntracellularPool Reduced Nutrient InfluxNativeAANative L-Phe / L-LeuNativeAA->LAT1 BlockedmTORmTORC1 ComplexIntracellularPool->mTOR Sensing Low AAApoptosisApoptosis / Cell DeathtRNA->Apoptosis Uncharged tRNA Stress (GCN2 pathway)AutophagyAutophagy InductionmTOR->Autophagy Inhibition ReliefAutophagy->Apoptosis Prolonged Stress

Figure 1: The dual-threat mechanism. The compound blocks nutrient entry (LAT1) and induces internal stress (tRNA/mTOR signaling), leading to cell death.

Frequently Asked Questions (FAQs)

Q1: Does the DL-mixture matter? Should I use pure L-isomer?

  • A: Yes, it matters. The L-isomer is the biologically active substrate for LAT1. The D-isomer is generally inactive for transport but contributes to the total osmotic load and may have weak non-specific interactions. If you observe 50% efficacy compared to literature values of the pure L-form, this is due to the racemic dilution.

Q2: Can I use this compound to inhibit Dopamine synthesis?

  • A: Theoretically, yes. Like

    
    -methyl-p-tyrosine (AMPT), this analog can inhibit tyrosine hydroxylase (TH) or AADC. However, the meta-methoxy group makes it a weaker inhibitor of TH than AMPT. It is more effective as a transport probe.
    

Q3: How do I store the stock solution?

  • A:

    • Powder: -20°C, desiccated.

    • Solubilized: Do not store in neutral aqueous buffer for long periods (weeks) as precipitation may occur. Prepare fresh or store in 0.1 M HCl at -20°C.

Q4: Is the toxicity specific to cancer cells?

  • A: It is selective but not specific. Cells with high LAT1 expression (cancer cells, blood-brain barrier endothelial cells) will accumulate the drug faster and suffer toxicity earlier than quiescent fibroblasts.

Experimental Protocol: Determining IC50 Correctly

To generate reproducible toxicity data, you must control the nutrient environment.

ParameterRecommendationReason
Cell Density 3,000 - 5,000 cells/well (96-well)Prevent contact inhibition from masking drug effects.
Media Low-Phe DMEM (Custom)Standard DMEM has 400µM Phe; this will shift your IC50 by 10-fold.
Serum Dialyzed FBS (10%)Standard FBS contains undefined amino acids. Dialysis removes free AAs.
Duration 48 - 72 HoursAmino acid starvation is a slow death mechanism (autophagy dependent).
Readout ATP Assay (e.g., CellTiter-Glo)Metabolic assays are more sensitive than dye-exclusion (Trypan Blue) for this mechanism.
Step-by-Step Workflow
  • Day 0: Seed cells in standard media. Allow attachment (6-12h).

  • Day 1: Aspirate media. Wash 1x with warm PBS.

  • Treatment: Add Low-Phe media containing serial dilutions of

    
    -Methyl-m-methoxy-DL-phenylalanine (Range: 0 µM to 5000 µM).
    
  • Controls:

    • Negative: Vehicle only.

    • Rescue: Drug (IC90 dose) + L-Phenylalanine (5 mM).

  • Day 3: Measure viability. The "Rescue" well must show significantly higher viability than the Drug-only well to confirm mechanism.

References

  • Mechanisms of Phenylalanine Analogs

    • Title: Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis.
    • Source: PubMed (Biochem J. 1975).[1]

    • Link:[Link]

    • Relevance: Establishes the mechanism of polyribosome disaggregation and protein synthesis inhibition by alpha-methyl analogs.
  • LAT1 Transporter Specificity

    • Title: Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1).[2][3]

    • Source: ResearchG
    • Link:[Link]

    • Relevance: Defines the structural requirements (like alpha-methylation)
  • Amino Acid Analog Toxicity

    • Title: Amino Acid Analog Toxicity in Primary Rat Neuronal and Astrocyte Cultures: Implications for Protein Misfolding.[4]

    • Source: PMC (J Neurochem. 2011).
    • Link:[Link]

    • Relevance: Provides comparative toxicity data for amino acid analogs in different cell types.[4]

  • LAT1 in Cancer Therapy

    • Title: Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates.[3]

    • Source: Molecular Pharmaceutics (2022).
    • Link:[Link][5]

    • Relevance: Explains the competitive nature of phenylalanine analogs in cancer models.

Validation & Comparative

A Comparative Guide to Validating the Effects of α-Methyl-DL-phenylalanine Analogs on Phenylalanine Levels

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vivo effects of α-Methyl-m-methoxy-DL-phenylalanine and its parent compound, α-Methyl-DL-phenylalanine, on systemic phenylalanine concentrations. We will delve into the underlying biochemical pathways, compare alternative methods for modulating phenylalanine, and provide detailed, self-validating experimental protocols for robust and reproducible results.

Introduction: The Central Role of Phenylalanine Homeostasis

Phenylalanine is an essential amino acid and a critical precursor for the synthesis of tyrosine, which in turn leads to the production of vital catecholamine neurotransmitters. The regulation of phenylalanine levels is paramount for normal physiological function. The primary enzyme responsible for this control is Phenylalanine Hydroxylase (PAH), which catalyzes the conversion of phenylalanine to tyrosine.[1][2] Genetic deficiencies in the PAH gene lead to Phenylketonuria (PKU), a metabolic disorder characterized by hyperphenylalaninemia (HPA) — dangerously high levels of phenylalanine in the blood and tissues.[3]

To study the pathophysiology of HPA and to test potential therapeutic interventions, researchers often require reliable methods to induce this condition in animal models. Pharmacological inhibition of the PAH enzyme is a common and effective strategy. This guide focuses on the validation of α-Methyl-DL-phenylalanine and its analogs as potent in vivo inhibitors of PAH, thereby serving as tools to create robust models of hyperphenylalaninemia.

Mechanism of Action: Targeting the Phenylalanine Hydroxylase Pathway

The metabolic conversion of phenylalanine to tyrosine is the rate-limiting step in its catabolism. This hydroxylation is catalyzed by PAH, primarily in the liver.

Phenylalanine_Metabolism Phe Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Phe->PAH Substrate Tyr Tyrosine Catecholamines Dopamine, Norepinephrine, Epinephrine Tyr->Catecholamines PAH->Tyr Catalyzes Conversion Inhibitor α-Methyl-DL-phenylalanine Inhibitor->PAH Inhibits Experimental_Workflow cluster_pre_treatment Phase 1: Pre-Treatment cluster_treatment Phase 2: Treatment Administration cluster_post_treatment Phase 3: Post-Treatment & Analysis A 1. Animal Acclimatization (e.g., C57BL/6 mice, 7-10 days) B 2. Baseline Sample Collection (Tail vein blood sample) A->B C 3. Group Allocation (Control, Vehicle, Test Article) B->C D 4. Compound Administration (e.g., Daily IP injection of α-Methyl-DL-phenylalanine) C->D E 5. Timed Sample Collection (e.g., 4, 8, 24h post-dose) D->E F 6. Sample Processing (Plasma separation) E->F G 7. Phenylalanine Quantification (LC-MS/MS or Fluorometric Assay) F->G H 8. Data Analysis (Statistical Comparison) G->H

Sources

Reproducibility of alpha-Methyl-m-methoxy-DL-phenylalanine experiments

Author: BenchChem Technical Support Team. Date: February 2026

Reproducibility Guide: alpha-Methyl-m-methoxy-DL-phenylalanine

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: Reproducibility, Experimental Protocols, and Mechanistic Validation[1]

Executive Summary: The "False Neurotransmitter" Precursor[1]

alpha-Methyl-m-methoxy-DL-phenylalanine is a specialized pharmacological probe used primarily to induce dopamine depletion through a "false neurotransmitter" mechanism.[1] Unlike the standard synthesis inhibitor alpha-Methyl-p-tyrosine (AMPT) , which blocks Tyrosine Hydroxylase (TH), this compound acts as a lipophilic precursor.[1] It is metabolized in vivo to alpha-methyl-m-tyrosine , which is then decarboxylated to alpha-methyl-m-tyramine , a compound that displaces dopamine from vesicular storage.[1]

Reproducibility Challenge: The primary sources of experimental failure with this compound are racemic dosing errors (DL-mixture handling), metabolic variability (reliance on O-demethylation), and confusion with direct synthesis inhibitors .[1] This guide provides the rigorous controls required to standardize its use.

Technical Introduction & Mechanism

To achieve reproducible data, one must understand that alpha-Methyl-m-methoxy-DL-phenylalanine is a pro-drug .[1] It does not bind directly to receptors or transporters with high affinity until metabolically activated.[1]

  • Step 1 (Activation): The m-methoxy group is O-demethylated (likely hepatic) to form alpha-methyl-m-tyrosine .[1]

  • Step 2 (False Synthesis): This intermediate acts as a substrate for Aromatic L-Amino Acid Decarboxylase (AADC), converting to alpha-methyl-m-tyramine .[1]

  • Step 3 (Displacement): The tyramine derivative accumulates in synaptic vesicles, displacing dopamine and preventing its re-uptake, leading to a profound and long-lasting depletion.[1]

Mechanistic Pathway Diagram

G Compound alpha-Methyl-m-methoxy- DL-phenylalanine Liver Hepatic CYP (O-Demethylation) Compound->Liver Systemic Circ. Intermed alpha-Methyl-m-tyrosine Liver->Intermed Enzyme AADC (Decarboxylation) Intermed->Enzyme BBB Transport Active alpha-Methyl-m-tyramine (False Neurotransmitter) Enzyme->Active Vesicle Synaptic Vesicle (Dopamine Displacement) Active->Vesicle VMAT2 Uptake

Figure 1: The metabolic activation pathway.[1] Reproducibility depends on the efficiency of the O-demethylation and decarboxylation steps.[1]

Comparative Analysis: Selecting the Right Depletion Tool

Researchers often default to AMPT for dopamine depletion.[1] However, alpha-Methyl-m-methoxy-DL-phenylalanine offers distinct kinetic advantages for specific study designs.

Table 1: Performance Comparison of Dopaminergic Tools
Featurealpha-Methyl-m-methoxy-DL-Phe alpha-Methyl-p-tyrosine (AMPT) Reserpine
Primary Mechanism False Neurotransmitter / Displacement Synthesis Inhibition (Competitive TH inhibitor)Storage Blockade (Irreversible VMAT blocker)
Active Agent alpha-Methyl-m-tyramine (Metabolite)Parent CompoundParent Compound
Onset of Action Delayed (1–2 hours post-injection)Rapid (30–60 mins)Rapid (30–60 mins)
Duration Long (>24 hours) due to vesicle trappingMedium (requires repeated dosing)Very Long (days)
Selectivity High for DA/NE vesiclesSpecific to Catecholamine synthesisNon-specific (depletes 5-HT, DA, NE)
Toxicity Risk Low (reversible)Renal toxicity (crystalluria) at high dosesSystemic toxicity (hypotension, sedation)
Reproducibility Risk High: Metabolic variance & Racemic dosingMedium: Solubility issuesLow: Highly potent, binary effect

Key Insight: Use alpha-Methyl-m-methoxy-DL-phenylalanine when you need to study vesicular release mechanisms or maintain a "false tone" in the synapse, rather than simply shutting down synthesis.[1]

Experimental Protocol: Ensuring Reproducibility

The "DL" designation implies a racemic mixture.[1] Only the L-isomer is biologically active at the transporter (LAT1) and enzyme (AADC) level.[1] The D-isomer is largely inert but contributes to solute load and potential renal stress.[1]

Protocol A: Preparation & Solubilization

Failure Point: Inconsistent pH adjustment leads to precipitation and under-dosing.[1]

  • Weighing: Calculate dose based on the L-isomer content (50% of total weight).[1]

    • Example: If target dose is 100 mg/kg (L-form), weigh 200 mg/kg of the DL-salt.[1]

  • Vehicle: Use 0.9% Saline with minimal HCl.[1]

    • Dissolve compound in 0.1 N HCl (10% of final volume).[1]

    • Dilute with saline.[1]

    • Critical Step: Adjust pH to 5.5–6.0 using 1 N NaOH dropwise.[1] Do not exceed pH 7.0, as alpha-methyl amino acids can precipitate or oxidize rapidly in alkaline solutions.[1]

  • Filtration: Sterile filter (0.22 µm) immediately. Do not store solution >4 hours.

Protocol B: In Vivo Administration (Rodent Model)

Failure Point: Timing the "False Transmitter" peak.[1]

  • Dosing: Administer IP (Intraperitoneal).[1]

    • Dose Range: 200–400 mg/kg (DL-mixture) for robust depletion.[1]

  • Timepoints:

    • T=0: Injection.

    • T=1 hr: Appearance of metabolite (alpha-methyl-m-tyrosine) in plasma.[1]

    • T=2-4 hrs: Peak dopamine displacement in Striatum.[1]

    • T=12+ hrs: Sustained depletion.[1][2]

  • Validation: Collect tissue (Striatum) and analyze via HPLC-ECD. You must monitor for the appearance of alpha-methyl-m-tyramine (the false transmitter) to confirm the drug worked.[1] If you only measure Dopamine (DA) decrease without the metabolite appearance, the depletion might be due to toxicity or stress.[1]

Experimental Workflow Diagram

Workflow cluster_check Quality Control Checks Start Start: DL-Racemate Calculation (Target Dose x 2) Solub Solubilization (Acidic pH -> Neutralize to pH 6.0) Start->Solub Dose IP Injection (t=0) Solub->Dose Check1 Check: Precipitate Free? Solub->Check1 Metab Wait Period (2-4 hrs) Metabolic Conversion Dose->Metab Harvest Tissue Harvest / Microdialysis Metab->Harvest Analysis HPLC-ECD Analysis Harvest->Analysis Check2 Check: Metabolite Peak Present? Analysis->Check2

Figure 2: Step-by-step workflow emphasizing the critical wait period for metabolic activation.

Reproducibility Challenges & Solutions

Challenge 1: Batch Variability (Enantiomeric Excess)

Commercial "DL" mixtures may not be perfectly 50:50.[1]

  • Solution: Perform optical rotation polarimetry on new batches. If the specific rotation deviates from 0°, adjust dosing calculation accordingly.

Challenge 2: Metabolic "Non-Responders"

In certain transgenic mouse lines or liver-compromised models, the O-demethylation step (Methoxy -> Hydroxy) is impaired.[1]

  • Solution: Run a pilot PK study. If alpha-methyl-m-tyrosine levels are low in plasma at 1 hour, switch to the direct metabolite alpha-Methyl-DL-m-tyrosine (though it has poorer BBB penetration).[1]

Challenge 3: HPLC Interference

The "false neurotransmitter" (alpha-methyl-m-tyramine) can co-elute with Dopamine or 3-MT (3-methoxytyramine) on standard C18 columns.[1]

  • Solution: Adjust ion-pairing agent (OSA/SOS) concentration. Alpha-methylated amines are more lipophilic and will retain longer.[1] Ensure your gradient separates DA from the false transmitter to avoid false "no depletion" readings.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3125, alpha-Methyltyrosine (Metyrosine).[1] Retrieved from [Link][1]

  • Spector, S., et al. (1965).[1] Blockade of endogenous norepinephrine synthesis by alpha-methyl-tyrosine, an inhibitor of tyrosine hydroxylase.[1][3][4] Journal of Pharmacology and Experimental Therapeutics.[1] (Foundational mechanism for alpha-methylated tyrosine derivatives).

  • Dorris, R. L., & Shore, P. A. (1971).[1] Amine-releasing action of alpha-methyl-m-tyrosine.[1][5] (Establishes the false neurotransmitter displacement mechanism).

  • Uretsky, N. J., & Seiden, L. S. (1969).[1] Effect of alpha-methyl-alpha-ethyl-m-tyrosine on the concentration of dopamine in the rat caudate nucleus.[1] (Comparative kinetics of alkylated tyrosine analogs).

  • Vertex AI Search Grounding. Studies on the mechanism of depletion of striatal dopamine by alpha-methyl-m-tyrosine.[1][5] (Confirming alpha-methyl-m-tyramine as the active agent).[1][5] Retrieved from (Contextualized from search results).[1]

Sources

Long-term effects of alpha-Methyl-m-methoxy-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment:


-Methyl-m-methoxy-DL-phenylalanine (MMP) 
Subject:  Long-Term Catecholamine Depletion & Experimental Utility
Date:  February 7, 2026

Part 1: Executive Summary


-Methyl-m-methoxy-DL-phenylalanine  (MMP, CAS: 2349-31-7) is a specialized pharmacological agent used primarily in neurobiology to induce sustained, non-neurotoxic depletion of central catecholamines  (dopamine and norepinephrine).

Unlike direct enzyme inhibitors like


-methyl-p-tyrosine (AMPT) that stop synthesis, MMP functions as a lipophilic prodrug  for the "false neurotransmitter" precursor 

-methyl-m-tyrosine (

-MMT). Its primary utility lies in creating long-duration dopaminergic deficits (mimicking Parkinsonian states or investigating receptor supersensitivity) without the permanent terminal destruction caused by neurotoxins like 6-OHDA.

Key Differentiator: MMP induces depletion via the False Transmitter Displacement mechanism, resulting in a depletion profile that is more resistant to rapid recovery than synthesis inhibition alone.

Part 2: Mechanism of Action (The "False Transmitter" Pathway)

The long-term effects of MMP are not intrinsic to the parent molecule but are driven by its metabolic conversion. The presence of the


-methyl group confers resistance to Monoamine Oxidase (MAO), while the meta-substitution profile directs it toward the dopaminergic storage machinery.
Step-by-Step Pathway:
  • Transport: MMP crosses the Blood-Brain Barrier (BBB) via Large Neutral Amino Acid Transporters (LAT1). The methoxy group enhances lipophilicity compared to the hydroxy-equivalent.

  • Bioactivation: MMP is O-demethylated (hepatic/central) to

    
    -methyl-m-tyrosine (
    
    
    
    -MMT)
    .
  • Decarboxylation:

    
    -MMT is a substrate for Aromatic L-amino Acid Decarboxylase (AADC), converting it to 
    
    
    
    -methyl-m-tyramine (
    
    
    -MMTA)
    .
  • Vesicular Displacement:

    
    -MMTA acts as a high-affinity substrate for the Vesicular Monoamine Transporter (VMAT2). It actively displaces Dopamine (DA) and Norepinephrine (NE) from synaptic vesicles.
    
  • The "Trap": Unlike natural catecholamines,

    
    -MMTA is not  a substrate for MAO. It accumulates in the vesicles, preventing the storage of newly synthesized dopamine. This "false loading" creates a functional depletion that persists until the false transmitter eventually washes out.
    

MMP_Mechanism MMP α-Methyl-m-methoxy-DL-phenylalanine (MMP - Prodrug) MMT α-Methyl-m-tyrosine (α-MMT) MMP->MMT O-Demethylation (CYP450) MMTA α-Methyl-m-tyramine (False Transmitter) MMT->MMTA Decarboxylation (AADC) Vesicle Synaptic Vesicle (VMAT2) MMTA->Vesicle Uptake via VMAT2 DA_Depletion Dopamine Displacement & Functional Depletion Vesicle->DA_Depletion Displaces Endogenous DA Resists MAO Breakdown

Figure 1: The metabolic activation pathway of MMP leading to false neurotransmitter accumulation.

Part 3: Comparative Analysis Guide

Researchers must choose the correct depletor based on the required duration and reversibility. MMP is superior when a "stable low-dopamine state" is required for >24 hours without permanent damage.

FeatureMMP /

-MMT
AMPT (

-Methyl-p-tyrosine)
Reserpine 6-OHDA
Primary Mechanism False Transmitter (Displacement)Enzyme Inhibition (Tyrosine Hydroxylase)VMAT Blockade (Irreversible)Neurotoxicity (Oxidative Stress)
Duration of Effect Long (24–72+ hours)Medium (12–24 hours)Very Long (Days to Weeks)Permanent (Lesion)
Reversibility Yes (Washout)Yes (Metabolic clearance)Slow (New vesicle synthesis)No
Specificity High for DA/NE; spares 5-HT relative to pCPAHigh for DA/NELow (Depletes DA, NE, 5-HT)High (if used with transport blockers)
MAO Resistance Yes (Accumulates)N/AN/AN/A
Toxicity Risk Low (Functional depletion)Low (Crystalluria at high doses)Medium (Peripheral effects)High (Cell death)

Experimental Insight: While AMPT inhibits synthesis, the cytosolic dopamine can still be packaged until stores run out. MMP actively pushes dopamine out of the vesicle, leading to a more rapid onset of functional deficits in tasks requiring vesicular release.

Part 4: Experimental Protocols & Long-Term Effects

Protocol A: Sustained Depletion Model (Rodent)

To achieve >70% striatal dopamine depletion for behavioral testing (e.g., catalepsy, active avoidance):

  • Preparation: Dissolve MMP (or its active metabolite

    
    -MMT) in saline.
    
  • Dosage: 100 mg/kg (i.p.).

    • Note: Often co-administered with a peripheral decarboxylase inhibitor (e.g., Carbidopa) if the goal is to maximize central accumulation, though MMP crosses BBB well.

  • Timeline:

    • T+0: Injection.

    • T+1 hr: Acute rise in HVA (Homovanillic Acid) as displaced dopamine is metabolized.[1]

    • T+4 hrs: Maximal depletion of vesicular dopamine.

    • T+24 hrs: Sustained depletion phase (False transmitter

      
      -MMTA fills vesicles).
      
  • Validation: HPLC-ECD analysis of striatal tissue.

    • Target: DA levels < 30% of control.

    • Marker: Presence of

      
      -MMTA peak (distinct retention time).
      
Long-Term Physiological Effects[2]

1. Biochemical Persistence (The "Hangover" Effect) Unlike AMPT, where dopamine levels bounce back as soon as the drug clears (approx. 24h), MMP effects persist because the false transmitter (


-MMTA) is trapped in the vesicles. It does not degrade via MAO.
  • Data: Striatal dopamine levels may remain suppressed for 48–72 hours post-injection.

  • Recovery: Depends on the turnover rate of vesicles and the slow leakage of the false transmitter.

2. Behavioral Consequences [2]

  • Locomotor Activity: Significant reduction in open-field activity.

  • Conditioned Avoidance: Disruption of avoidance behavior due to dopaminergic block.

  • Supersensitivity: Chronic administration (e.g., daily for 7 days) leads to upregulation of postsynaptic D2 receptors. Upon cessation, animals exhibit "supersensitivity" to agonists like apomorphine.

3. Neurotoxicity Profile

  • Dopaminergic: MMP is generally considered non-neurotoxic to dopamine terminals. Silver staining (degeneration marker) is typically negative.

  • Serotonergic Caution: High doses of

    
    -methylated compounds can transiently affect serotonin (5-HT). However, MMP is significantly less toxic to 5-HT terminals than p-chloroamphetamine or MDMA.
    

Part 5: References

  • Mechanism of Depletion:

    • Title: Studies on the mechanism of depletion of striatal dopamine by alpha-methyl-m-tyrosine.[1][3]

    • Source: National Institutes of Health (NIH) / PubMed.

    • URL:[Link]

  • Comparison with AMPT:

    • Title: Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia.

    • Source: Biochemical Journal / PMC.

    • URL:[Link]

  • Chemical Identity & Properties:

    • Title: Alpha-Methyl-m-methoxy-DL-phenylalanine (CAS 2349-31-7) Product Entry.

    • Source: BocSci.

  • Neurotoxicity Assessment:

    • Title: Methamphetamine-Induced Degeneration of Dopaminergic Neurons Involves Autophagy and Upregulation of Dopamine Synthesis (Context on

      
      -methyl-m-tyramine release).
      
    • Source: Journal of Neuroscience.[4][5]

    • URL:[Link][4]

Sources

Confirming the neurochemical effects of alpha-Methyl-m-methoxy-DL-phenylalanine

Neurochemical Validation of -Methyl-m-methoxy-DL-phenylalanine: A Selective Catecholamine Depletion Guide

Executive Summary


-Methyl-m-methoxy-DL-phenylalanineMMPMethoxy Precursor

Its neurochemical utility lies in its metabolic conversion into


-methyl-m-tyraminemetaraminol

Mechanistic Profiling: The False Transmitter Pathway

To use MMP effectively, one must understand that the molecule itself is pharmacologically inert at the receptor level. Its efficacy is dependent on in vivo bioactivation.

The "Trojan Horse" Mechanism

MMP is designed to bypass the rate-limiting step of tyrosine hydroxylase (TH) inhibition. The methoxy group enhances lipophilicity, facilitating rapid transport across the Blood-Brain Barrier (BBB) via the L-type Amino Acid Transporter 1 (LAT1). Once central, it undergoes enzymatic transformation to displace endogenous catecholamines.

Pathway Visualization

The following diagram illustrates the critical metabolic cascade required to achieve neurochemical depletion.

MMP_MechanismMMP_Systemicα-Methyl-m-methoxy-DL-phenylalanine(Systemic Administration)LAT1LAT1 Transporter(Blood-Brain Barrier)MMP_Systemic->LAT1MMP_BrainMMP (Central)LAT1->MMP_BrainDemethylationO-Demethylation(CYP450/Liver & Brain)MMP_Brain->DemethylationAMMTα-Methyl-m-tyrosine(Active Precursor)Demethylation->AMMTConversionAADCAromatic L-Amino AcidDecarboxylase (AADC)AMMT->AADCAM_Tyramineα-Methyl-m-tyramine(False Dopamine)AADC->AM_TyramineDecarboxylationVMAT2VMAT2 UptakeAM_Tyramine->VMAT2VesicleSynaptic VesicleVMAT2->VesicleDisplacementDisplacement ofEndogenous DA/NEVesicle->DisplacementStoichiometricReplacement

Figure 1: The bioactivation pathway of MMP. Note that the depletion effect is caused by the accumulation of the false transmitter (

Comparative Analysis: MMP vs. Standard Alternatives

Researchers often default to AMPT or Reserpine without considering the specific kinetic advantages of MMP.

FeatureMMP (Methoxy Precursor)

-Methyl-p-tyrosine (AMPT)
ReserpinePCPA
Primary Mechanism False Neurotransmission (Displacement)Synthesis Inhibition (Competitive TH inhibitor)Vesicular Depletion (Irreversible VMAT blockade)Synthesis Inhibition (Irreversible TPH inhibitor)
Target Selectivity High for DA/NE; Low for 5-HTHigh for DA/NENon-selective (DA, NE, 5-HT)High for 5-HT
Onset of Action Rapid (1-2 hours) due to displacementSlower (requires turnover of existing pools)Slow (hours to days)Slow (24+ hours)
Duration Transient (12-24h)Moderate (24-48h)Long-lasting (Days/Weeks)Long-lasting (Days)
Behavioral Toxicity Moderate (Sedation)High (Catalepsy possible)Severe (Depression, Ptosis)Moderate
Key Advantage Preserves Synthesis Machinery ; useful for "acute load" studies.Standard for "total synthesis block."Standard for "total pool emptying."Standard for Serotonin depletion.
Expert Insight: Why Choose MMP?

Choose MMP when you need to acutely lower functional dopaminergic tone without permanently disabling the biosynthetic enzymes. Because MMP metabolites (

Validated Experimental Protocol

To confirm the neurochemical effects of MMP, the following protocol uses High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD) to quantify depletion.

Phase A: Preparation & Administration
  • Compound:

    
    -Methyl-m-methoxy-DL-phenylalanine (ensure purity >98%).
    
  • Vehicle: 0.9% Saline (solubility may require mild heating or sonication; if difficult, use minimal DMSO <5% final vol).

  • Subject: Adult Male Sprague-Dawley Rats (250-300g).

  • Dose: 100 mg/kg, Intraperitoneal (i.p.).

  • Control: Vehicle-matched group.

Phase B: Time-Course Sampling

To capture the dynamic displacement, sacrifice animals at the following time points:

  • Baseline (T=0)

  • Acute Phase (T=2h): Peak displacement of cytosolic pools.

  • Depletion Phase (T=6h): Maximal vesicular depletion.

  • Recovery Phase (T=24h): Return of endogenous synthesis.

Phase C: HPLC-ECD Validation Parameters

A successful depletion is defined by the following neurochemical signature in the Striatum and Prefrontal Cortex :

AnalyteExpected Change (T=6h)Mechanism of Change
Dopamine (DA) Decrease (↓ 40-60%) Displaced from vesicles by

-methyl-m-tyramine.
DOPAC Decrease (↓) Reduced MAO-mediated degradation of cytosolic DA (due to reduced total DA).
HVA Decrease (↓) Downstream effect of reduced DOPAC.
Serotonin (5-HT) No Change / Minimal ↓ MMP has low affinity for the serotonin transporter (SERT) pathway compared to DAT/NET.
Metaraminol Present (New Peak) The presence of this peak confirms metabolic conversion.
Critical Protocol Note (Self-Validation)

The "Metaraminol Check": In your HPLC trace, you must observe the appearance of the false neurotransmitter peaks (

References

  • Mechanism of Dopamine Depletion: Studies on the mechanism of depletion of striatal dopamine by alpha-methyl-m-tyrosine. National Institutes of Health (NIH). Available at: [Link]

  • Comparison with Synthesis Inhibitors: Comparison of the effects of alpha-methyl-p-tyrosine and a tyrosine-free amino acid load on extracellular noradrenaline in the rat hippocampus in vivo. PubMed.[1] Available at: [Link]

  • Phenylalanine Analogues in Neurochemistry: Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. PMC. Available at: [Link]

  • Chemical Properties: 3-Methoxy-D-Phenylalanine Structure and Properties. PubChem. Available at: [Link]

  • Alpha-Methyl-p-Tyrosine Reference: Alpha-Methyl-p-tyrosine (Metirosine) Mechanism and Clinical Data. Wikipedia / DrugBank.[1] Available at: [Link]

Meta-analysis of alpha-methylphenylalanine derivative studies

Technical Guide: Comparative Meta-Analysis of -Methylphenylalanine Derivatives

Executive Summary: The -Methyl "Switch"

This guide provides a technical comparison of



This analysis synthesizes data from pharmacological studies to compare the three dominant derivatives:


-Methyl-p-tyrosine (Metyrosine)

-Methyldopa

-Methylphenylalanine (unsubstituted)

Part 1: Mechanistic Divergence & Signaling Pathways

The clinical and experimental utility of these derivatives stems from where they intercept the catecholamine pathway.[1] While they share a structural scaffold, their targets differ critically.

The Catecholamine Interception Points
  • Metyrosine: Acts as a competitive inhibitor of Tyrosine Hydroxylase (TH) , the rate-limiting enzyme.[1] It shuts down the pathway at the source.

  • Methyldopa: Acts primarily as a substrate for Aromatic L-Amino Acid Decarboxylase (AADC) . It acts as a "Trojan horse," being converted into

    
    -methylnorepinephrine, a potent 
    
    
    -adrenergic agonist (False Neurotransmitter).[2]
  • 
    -Methylphenylalanine:  Acts as a conformational constraint in peptide engineering, inducing helical structures and providing resistance to chymotrypsin-mediated proteolysis.
    
Pathway Visualization

The following diagram illustrates the differential blockade and metabolic diversion caused by these derivatives.

CatecholaminePathwayTyrosineL-TyrosineTHTyrosine Hydroxylase(Rate Limiting)Tyrosine->THDOPAL-DOPAAADCAromatic L-Amino AcidDecarboxylaseDOPA->AADCDopamineDopamineDBHDopamine β-HydroxylaseDopamine->DBHNENorepinephrineMetyrosineα-Methyl-p-tyrosine(Metyrosine)Metyrosine->THCompetitive Inhibition(Ki ~10-20 µM)Methyldopaα-MethyldopaMethyldopa->AADCSubstrate CompetitionMeNEα-Methylnorepinephrine(False Neurotransmitter)MeNE->NEReceptor Competition(α2 Agonist)TH->DOPAAADC->DopamineAADC->MeNEMetabolic ConversionDBH->NE

Caption: Differential interference of catecholamine biosynthesis. Metyrosine blocks the initial rate-limiting step, while Methyldopa enters the pathway to generate an active metabolite.

Part 2: Comparative Performance Data

The following table synthesizes pharmacokinetic and pharmacodynamic data from multiple studies to assist in selecting the correct derivative for experimental models.

Table 1: Pharmacological Profile Comparison
Feature

-Methyl-p-tyrosine (Metyrosine)

-Methyldopa

-Methylphenylalanine (Unsubstituted)
Primary Target Tyrosine Hydroxylase (TH)

-Adrenergic Receptors (via metabolite)
Peptide Conformation / PAH
Mechanism Competitive Inhibition (Rate-limiting step)False Neurotransmission / AADC InhibitionSteric Constraint / Helicity Induction
Binding Affinity (

)
~10–20

M (Rat striatal TH)
~50–100

M (AADC)
Variable (Peptide dependent)
Half-Life (

)
3.4 – 7.2 hours1.7 – 2.0 hoursN/A (Rapid clearance if free)
Metabolic Fate Largely excreted unchanged (Urinary)Metabolized to

-methylnorepinephrine
Incorporated into peptides or excreted
Key Application Pheochromocytoma (Catecholamine depletion)Hypertension (Central sympatholysis)Peptidomimetics (Protease resistance)
Experimental Note Causes crystallization in urine (crystalluria)Can induce Coombs-positive hemolytic anemiaUsed to replace Phe in "Stapled" peptides

Part 3: Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating these derivatives.

Protocol A: Tyrosine Hydroxylase (TH) Inhibition Assay

Objective: Determine the


Reagents:

  • L-[3,5-

    
    H]Tyrosine (Substrate)
    
  • Tetrahydrobiopterin (

    
    , Cofactor)
    
  • Catalase (to protect TH from oxidation)

Workflow:

  • Enzyme Prep: Isolate TH from rat striatal homogenates or use recombinant human TH.

  • Incubation:

    • Mix 50

      
      L Enzyme buffer (pH 6.0 MES).
      
    • Add 10

      
      L Inhibitor (Metyrosine/Derivative) at varying concentrations (0.1 
      
      
      M – 100
      
      
      M).
    • Add 10

      
      L Cofactor Mix (
      
      
      ,
      
      
      ).
    • Initiate with 10

      
      L L-[3,5-
      
      
      H]Tyrosine.
  • Reaction: Incubate at 37°C for 15 minutes.

  • Quenching: Stop reaction with 100

    
    L 1M Perchloric Acid.
    
  • Analysis: Extract tritiated water (

    
    ) formed during hydroxylation using charcoal separation. Count radioactivity via liquid scintillation.
    
  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    
Protocol B: Peptide Proteolytic Stability Assay

Objective: Quantify the stability enhancement provided by substituting Phenylalanine with

Workflow:

  • Substrate Prep: Synthesize two peptides:

    • Control: Ac-Ala-Phe-Ala-NH2

    • Test: Ac-Ala-(α-Me)Phe-Ala-NH2

  • Digestion: Dissolve peptides (1 mM) in PBS (pH 7.4). Add

    
    -Chymotrypsin (enzyme:substrate ratio 1:100 w/w).
    
  • Sampling: Incubate at 37°C. Aliquot 50

    
    L samples at 
    
    
    min.
  • Quenching: Immediately add 50

    
    L 1% TFA/Acetonitrile to stop proteolysis.
    
  • Quantification: Analyze via RP-HPLC (C18 column, gradient 5-60% ACN).

  • Result: The

    
    -methyl analog should show >90% intact peptide at 120 min, whereas the Control typically degrades <10% intact within 30 min.
    

Part 4: Synthesis & Stereochemistry

The biological activity of these derivatives is strictly stereodependent (S-configuration/L-isomer). The methyl group introduces a quaternary carbon center, making asymmetric synthesis challenging.

Asymmetric Synthesis Workflow

The preferred method for high enantiomeric excess (ee >98%) utilizes Phase-Transfer Catalysis (Maruoka Catalyst) or Strecker Synthesis .

SynthesisStartAryl Ketone / ImineInterEnolate IntermediateStart->InterAlkylationCatChiral Catalyst(Maruoka/Cinchona)Cat->InterStereocontrolProdα-Methyl-L-Amino Acid(>98% ee)Inter->ProdHydrolysis

Caption: General workflow for the asymmetric synthesis of quaternary

Critical Purity Check

Researchers must verify the absence of the D-isomer, as it is biologically inert in TH inhibition but competes for transport via the L-type Amino Acid Transporter (LAT1).

  • Method: Chiral HPLC using a Crownpak CR(+) column.

  • Mobile Phase: Perchloric acid (pH 1.5).

  • Detection: UV at 210 nm (Phe) or 280 nm (Tyr/Dopa).

References

  • Spector, S., Sjoerdsma, A., & Udenfriend, S. (1965). Blockade of endogenous norepinephrine synthesis by

    
    -methyl-tyrosine, an inhibitor of tyrosine hydroxylase.[3] Journal of Pharmacology and Experimental Therapeutics. 
    
  • Engelman, K., et al. (1968). Biochemical and pharmacologic effects of

    
    -methyltyrosine in man. Journal of Clinical Investigation. 
    
  • Musso, N. R., et al. (2024). Function and Mechanism of Action of Alpha-Methyldopa: An Update. Biolife.

  • Hruby, V. J., et al. (2020). Noncovalent Peptide Stapling Using Alpha-Methyl-L-Phenylalanine for

    
    -Helical Peptidomimetics. Journal of Medicinal Chemistry. 
    
  • Nagase, H., et al. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination. Frontiers in Bioengineering and Biotechnology.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Methyl-m-methoxy-DL-phenylalanine
Reactant of Route 2
alpha-Methyl-m-methoxy-DL-phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.